EEDQ
描述
属性
IUPAC Name |
ethyl 2-ethoxy-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-17-13-10-9-11-7-5-6-8-12(11)15(13)14(16)18-4-2/h5-10,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQLYSROISKDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C=CC2=CC=CC=C2N1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871969 | |
| Record name | 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
| Record name | EEDQ | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21233 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID8139893 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16357-59-8 | |
| Record name | 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16357-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EEDQ | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016357598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EEDQ | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-(2-ethoxy-1,2-dihydroquinoline)carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHOXY-1-ETHOXYCARBONYL-1,2-DIHYDROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60O971AN19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of EEDQ in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and stereochemical integrity. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) has long been recognized as a highly effective reagent for the formation of amide bonds.[1] Its utility in both solution-phase and solid-phase peptide synthesis is well-documented, offering a reliable method for the construction of peptide chains.[1] A significant advantage of this compound is its ability to suppress racemization, a common side reaction that can compromise the biological activity of the final peptide product.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound in peptide coupling, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
The primary function of this compound in peptide coupling is the activation of a carboxylic acid group on an N-protected amino acid, rendering it susceptible to nucleophilic attack by the free amino group of another amino acid or peptide chain.[1] This activation proceeds through the formation of a highly reactive mixed carbonic anhydride intermediate.[2][3]
The overall reaction can be summarized in two key stages:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with this compound to form a mixed carbonic anhydride. This reaction is accompanied by the release of quinoline and ethanol.[2]
-
Nucleophilic Attack and Peptide Bond Formation: The amino group of the incoming amino acid attacks the activated carbonyl carbon of the mixed anhydride, leading to the formation of the desired peptide bond and the release of carbon dioxide and another molecule of ethanol.
A key feature of the this compound-mediated coupling is that it does not require the presence of a tertiary base, which can sometimes contribute to side reactions with other coupling reagents.[3]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.
References
EEDQ Reagent: A Comprehensive Technical Guide for Researchers
An In-depth Whitepaper on N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) for Peptide Synthesis and Bioconjugation
Abstract
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, commonly abbreviated as this compound, is a highly efficient coupling reagent widely utilized in the fields of peptide synthesis, medicinal chemistry, and bioconjugation. This technical guide provides a comprehensive overview of the this compound reagent, including its chemical properties, mechanism of action, and detailed experimental protocols for its application. A key focus is placed on its ability to facilitate amide bond formation with high yields and minimal racemization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering practical insights and data to optimize its use in the laboratory.
Introduction
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (this compound) is a well-established reagent for the formation of amide bonds, a critical step in the synthesis of peptides and other complex organic molecules.[1] Its stability, ease of use, and, most notably, its capacity to suppress racemization during the coupling of chiral amino acids have made it a reagent of choice for many applications.[2] this compound functions by activating the carboxyl group of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of another amino acid or amine-containing molecule.[2] This guide will delve into the technical specifics of this compound, providing the necessary information for its effective implementation in synthetic workflows.
Chemical and Physical Properties
The fundamental properties of the this compound reagent are summarized in the table below, providing essential information for its handling, storage, and use in experimental setups.
| Property | Value | Reference(s) |
| Full Name | N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | [1] |
| Synonyms | This compound, Ethyl 2-ethoxyquinoline-1(2H)-carboxylate | [3] |
| CAS Number | 16357-59-8 | [3] |
| Molecular Formula | C₁₄H₁₇NO₃ | [1] |
| Molecular Weight | 247.29 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 62.0 - 67.0 °C | [4] |
| Boiling Point | 125.0 - 128.0 °C (at 0.1 mmHg) | [4] |
| Solubility | Soluble in 95% Ethanol (50 mg/ml), insoluble in water. Soluble in many organic solvents. | [4][5] |
| Storage Temperature | 2 - 8 °C, protect from light and moisture | [3][4] |
Mechanism of Action in Peptide Synthesis
The efficacy of this compound as a coupling reagent lies in its ability to activate a carboxylic acid via the formation of a mixed carbonic anhydride intermediate. This process proceeds through a well-defined mechanism that minimizes side reactions and preserves the stereochemical integrity of the reactants.
The reaction is initiated by the attack of the carboxylate on the this compound molecule, leading to the formation of a highly reactive mixed anhydride. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, resulting in the formation of the desired peptide bond and the release of quinoline and ethanol as byproducts. A key advantage of this mechanism is that the activation and coupling steps proceed under mild conditions, which contributes to the low levels of racemization observed with this reagent.[2]
Quantitative Data
Peptide Coupling Yields
This compound is known for promoting high yields in peptide coupling reactions. The following table presents representative yields for the synthesis of a dipeptide, highlighting the efficiency of the reagent.
| N-Protected Amino Acid | Amino Acid Ester | Yield (%) | Reference |
| Cbz-Gly | Gly-OEt | ~83.5 | [6] |
| Cbz-L-Phe | Gly-OEt | ~95 | [6] |
Note: Yields can vary depending on the specific amino acids, protecting groups, and reaction conditions.
Racemization Suppression
A significant advantage of this compound is its ability to minimize racemization during peptide bond formation. This is particularly crucial when coupling optically active amino acids.
| Coupling Reagent | L-Dipeptide (%) | D-Dipeptide (%) | Reference |
| This compound | 95.0 ± 0.1 | 5.0 ± 0.1 | [6] |
| DCC/HOSu | 91.1 ± 0.1 | 8.9 ± 0.1 | [6] |
Data from the coupling of Cbz-Gly-L-Phe with L-Leu-OBzl. This demonstrates the superior performance of this compound in maintaining stereochemical integrity compared to the commonly used DCC/HOSu system.
In another study, when coupling 3,5-dinitrobenzoyl-Leu to 3-aminopropyl-silica, significant levels of racemization were observed with various other coupling reagents, while this compound mediated the reaction with negligible racemization.[7]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the use of this compound in common synthetic applications.
Solution-Phase Peptide Synthesis
This protocol outlines a general procedure for the coupling of two amino acid derivatives in solution.
Materials:
-
N-protected amino acid
-
Amino acid ester hydrochloride
-
This compound
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
1N Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM or DMF.
-
Add triethylamine or N-methylmorpholine (1.0 eq.) to the solution to neutralize the hydrochloride salt. Stir for 10-15 minutes at room temperature.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by column chromatography or recrystallization as needed.
References
- 1. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. ≥99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. ruifuchem.com [ruifuchem.com]
- 5. alkalisci.com [alkalisci.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. shop.bachem.com [shop.bachem.com]
Principle of EEDQ as a Peptide Coupling Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of peptides, the formation of the amide bond between two amino acids is the most critical step. The efficiency and fidelity of this reaction directly impact the yield and purity of the final peptide. A variety of coupling reagents have been developed to facilitate this process, each with its own set of advantages and limitations. Among these, N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) has established itself as a reliable and efficient reagent, particularly valued for its ability to minimize racemization.[1] This technical guide provides an in-depth overview of the core principles of this compound as a peptide coupling agent, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its application in both solution-phase and solid-phase peptide synthesis.
Mechanism of Action
This compound functions by activating the carboxyl group of an N-protected amino acid, converting it into a highly reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the free amino group of another amino acid or a resin-bound peptide, leading to the formation of a peptide bond.[1] The byproducts of this reaction are quinoline, ethanol, and carbon dioxide, which are volatile and easily removed from the reaction mixture. A key feature of the this compound mechanism is that it does not require the presence of a tertiary base, which can often contribute to racemization.[1]
References
EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline): A Technical Guide to Solubility and Stability for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of a reagent's physicochemical properties is paramount for reproducible and reliable experimental outcomes. This in-depth technical guide provides a core summary of the available solubility and stability data for the widely used peptide coupling reagent, EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline).
This document compiles known quantitative and qualitative data into structured tables for ease of reference, outlines general experimental protocols for assessing these properties, and presents a visual representation of a typical experimental workflow involving this compound.
Solubility Data
| Solvent | Solubility | Concentration | Temperature | Notes |
| 95% Ethanol | Soluble | 50 mg/mL | Ambient | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 5 mg/mL (20.22 mM) | Ambient | In a mixed solvent system. Saturation is not specified. |
| Chloroform | Soluble | - | - | Qualitative data. |
| Dichloromethane (DCM) | Soluble | - | - | Qualitative data. |
| Aqueous solutions with organic solvents | Soluble | - | Ambient | [1][2] |
| Water | Insoluble | - | Ambient | [1][2] |
Table 1: Solubility of this compound in various solvents. The lack of specific concentration values in some cases indicates that the data is qualitative. Researchers should determine the precise solubility for their specific application and solvent system.
Stability Profile
This compound is a stable reagent when handled and stored correctly.[1] However, it is susceptible to degradation under certain conditions, primarily due to moisture and heat.[2] The key stability characteristics are outlined below. Detailed kinetic studies on the degradation of this compound under a wide range of pH and temperature conditions are not extensively published.
| Parameter | Stability Profile | Recommendations & Notes |
| Storage Temperature | 2-8°C | Recommended for long-term storage to maintain reagent integrity. |
| Moisture Sensitivity | Moisture sensitive | Hydrolysis can occur in the presence of water. Store in a tightly sealed container in a dry environment.[2] |
| Heat Sensitivity | Heat sensitive | Avoid exposure to high temperatures. |
| Light Sensitivity | Protect from light | Store in an opaque or amber vial to prevent potential photodegradation.[2] |
| Incompatibilities | Acids and strong oxidizing agents | Avoid contact with these substances to prevent decomposition.[2] |
| Stock Solution Stability | -80°C for 6 months; -20°C for 1 month | This data is for a specific stock solution and may vary depending on the solvent and concentration. |
| Hydrolytic Stability | Hydrolyzes in the presence of water and nucleophiles. | The hydrolysis of this compound involves the reaction of the protonated species. The pKa of the protonated form is 4.22. |
Table 2: Stability characteristics of this compound. Adherence to proper storage and handling procedures is crucial for maximizing the shelf-life and performance of the reagent.
Experimental Protocols
Detailed, standardized experimental protocols for determining the solubility and stability of this compound are not widely published. However, general methodologies for chemical reagents can be adapted.
General Protocol for Solubility Determination
A common method to determine the solubility of a compound like this compound is the isothermal equilibrium method.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the solution to separate the undissolved solid.
-
Quantification: Accurately measure the concentration of this compound in the clear supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units such as g/L or mol/L.
General Protocol for Stability Assessment (Stability-Indicating HPLC Method)
A stability-indicating HPLC method can be developed to assess the degradation of this compound under various stress conditions.
-
Method Development: Develop an HPLC method that can separate this compound from its potential degradation products. This typically involves screening different columns, mobile phases, and gradient conditions.
-
Forced Degradation Studies: Expose solutions of this compound to various stress conditions, including:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C
-
Oxidative Degradation: e.g., 3% H₂O₂ at ambient temperature
-
Thermal Degradation: e.g., 80°C
-
Photodegradation: Exposure to UV light
-
-
Analysis: Analyze the stressed samples at various time points using the developed HPLC method.
-
Data Evaluation: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. The rate of degradation can be determined to establish the stability profile under different conditions.
Visualization of Experimental Workflow
The primary application of this compound is in peptide synthesis, where it facilitates the coupling of a carboxylic acid and an amine to form an amide bond. The following diagram illustrates a typical experimental workflow for a peptide coupling reaction using this compound.
A typical workflow for a peptide coupling reaction using the this compound reagent.
By understanding the solubility and stability characteristics of this compound, researchers can optimize their reaction conditions, ensure the integrity of their starting materials, and ultimately achieve more reliable and reproducible results in their synthetic endeavors.
References
The Versatility of EEDQ in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) has established itself as a valuable and versatile reagent in modern organic synthesis. Primarily recognized for its efficacy as a coupling agent in peptide synthesis, its applications extend to esterification and the formation of various heterocyclic scaffolds. This technical guide provides an in-depth overview of the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to facilitate its practical implementation in the laboratory.
Core Principles and Mechanism of Action
This compound serves as a powerful activating agent for carboxylic acids. The reaction proceeds through the formation of a mixed carbonic anhydride intermediate. This reactive species is then susceptible to nucleophilic attack by an amine or an alcohol, leading to the formation of an amide or ester bond, respectively. A key advantage of this compound is its ability to promote these reactions under mild conditions, often at room temperature, and with a notable suppression of racemization, a critical factor in peptide chemistry.[1] The byproducts of the reaction, quinoline and ethanol, are readily removed by a simple acidic workup.
The generalized mechanism for this compound-mediated amide bond formation is depicted below.
Applications in Organic Synthesis
Peptide Synthesis
This compound is widely employed in both solution-phase and solid-phase peptide synthesis (SPPS). Its ability to facilitate clean and efficient coupling with minimal racemization makes it an attractive alternative to other coupling reagents.
Quantitative Data for Peptide Coupling
Experimental Protocol: Solution-Phase Dipeptide Synthesis
This protocol describes a general procedure for the coupling of an N-protected amino acid with an amino acid ester in solution.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)
-
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (this compound) (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.0 eq, if using the hydrochloride salt of the amine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure:
-
To a stirred solution of the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in the chosen solvent, add the tertiary base (1.0 eq) at 0 °C.
-
Allow the mixture to stir for 10-15 minutes at 0 °C.
-
Add this compound (1.1 eq) in one portion to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude dipeptide.
-
Purify the crude product by column chromatography or recrystallization as needed.
Esterification
This compound provides a mild and efficient method for the direct esterification of carboxylic acids with alcohols, avoiding the need for harsh acidic or basic conditions. This method is particularly useful for substrates bearing sensitive functional groups.
Quantitative Data for Esterification
The following table summarizes the yields of various esters prepared using this compound.
| Carboxylic Acid | Alcohol | Yield (%) |
| Benzoic acid | Ethanol | 95 |
| Phenylacetic acid | Methanol | 92 |
| Adipic acid (diethyl ester) | Ethanol | 85 |
| N-Boc-Alanine | Benzyl alcohol | 90 |
| Stearic acid | Isopropanol | 88 |
Experimental Protocol: Esterification
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.2 eq)
-
This compound (1.2 eq)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in DCM, add this compound (1.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography if necessary.
Synthesis of Heterocyclic Compounds
This compound has also been utilized as a reagent to facilitate intramolecular cyclization reactions for the synthesis of various heterocyclic compounds, most notably β-lactams through a [2+2] cycloaddition (Staudinger reaction).[2][3]
Quantitative Data for β-Lactam Synthesis
The table below presents the yields of various β-lactams synthesized using this compound.[2]
| Imine Substrate | Carboxylic Acid | Yield (%) |
| N-Benzylideneaniline | Phenoxyacetic acid | 92 |
| N-(4-Methoxybenzylidene)aniline | Phenoxyacetic acid | 95 |
| N-Benzylidene-4-methoxyaniline | Phenoxyacetic acid | 90 |
| N-(4-Chlorobenzylidene)aniline | Phenoxyacetic acid | 88 |
| N-Benzylideneaniline | Phthalimidoacetic acid | 85 (trans) |
Experimental Protocol: Synthesis of β-Lactams [2]
Materials:
-
Imine (1.0 mmol)
-
Substituted acetic acid (1.3 mmol)
-
This compound (1.3 mmol)
-
Triethylamine (Et₃N) (5.0 mmol)
-
Dry Dichloromethane (CH₂Cl₂) (15 mL)
Procedure:
-
To a solution of the substituted acetic acid (1.3 mmol), the imine (1.0 mmol), and Et₃N (5.0 mmol) in dry CH₂Cl₂ (15 mL) at room temperature, add this compound (1.3 mmol).
-
Stir the mixture overnight at room temperature.
-
Wash the reaction mixture successively with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude residue by crystallization from 95% ethanol.
The proposed mechanism involves the this compound-mediated formation of a mixed anhydride, which then generates a ketene in situ for the cycloaddition with the imine.[2]
Conclusion
This compound is a highly effective and versatile reagent for the formation of amide and ester bonds in organic synthesis. Its mild reaction conditions, simple workup procedure, and ability to suppress racemization make it a valuable tool for a wide range of applications, from peptide synthesis to the construction of complex heterocyclic molecules. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully employ this compound in their synthetic endeavors.
References
EEDQ as a Dopamine Receptor Antagonist: A Technical Guide for Neuroscientists
Introduction
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is a powerful pharmacological tool utilized in neuroscience research to investigate the function and regulation of dopamine receptors. This compound acts as an irreversible antagonist, primarily through covalent modification of the receptor protein, leading to a long-lasting blockade of dopaminergic neurotransmission. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's mechanism of action, its effects on dopamine receptor subtypes, and detailed experimental protocols for its use.
Mechanism of Action
This compound induces an irreversible antagonism of dopamine receptors by forming a covalent bond with the receptor protein. This action effectively reduces the total number of available receptors (Bmax) for dopamine and other ligands, without altering the binding affinity (Kd) of the remaining receptors.[1] The recovery of receptor function after this compound administration is dependent on the synthesis of new receptor proteins, making this compound a valuable tool for studying receptor turnover rates.[2][3][4][5]
Specificity and Effects on Dopamine Receptor Subtypes
This compound demonstrates a potent, dose-dependent inactivation of both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors.[1][6][7] While it is a powerful tool for studying the dopaminergic system, it is important to note that this compound is not entirely selective and can also affect other G protein-coupled receptors, such as serotonin and adrenergic receptors, at higher concentrations.[8][9][10]
Quantitative Effects on Dopamine Receptor Binding
The administration of this compound leads to a significant reduction in the density of both D1 and D2 dopamine receptors in various brain regions, most notably the striatum. The extent of this reduction is dose-dependent.
| Parameter | Receptor Subtype | This compound Dose (mg/kg, i.p.) | Species | Brain Region | % Reduction in Bmax | Reference |
| Bmax | D1 | 7.5 | Rat | Caudate-Putamen | ~61-86% | [7] |
| Bmax | D2 | 7.5 | Rat | Caudate-Putamen | ~61-86% | [7] |
| Bmax | D1 | Not Specified | Rat | Striatum | 48% | [11] |
| Bmax | D2 | Not Specified | Rat | Striatum | 45% | [11] |
| Bmax | D2 | 3-10 | Rat | Striatum | 50-85% | [1] |
| Parameter | Receptor Subtype | Value | Method | Reference |
| Apparent EC50 | D1 & D2 | ~1.5 mg/kg (i.p.) | In vivo this compound administration with ex vivo binding | [12] |
| ED50 (Protection) | D1 | 0.075 µmol/kg (SCH 23390) | In vivo protection against this compound inactivation | [6] |
| ED50 (Protection) | D2 | 0.48 µmol/kg (Raclopride) | In vivo protection against this compound inactivation | [6] |
Dopamine Receptor Signaling Pathways
Dopamine receptors are G protein-coupled receptors that mediate their effects through distinct intracellular signaling cascades. This compound's irreversible antagonism of these receptors effectively shuts down these pathways.
D1 Receptor Signaling
D1-like receptors are typically coupled to the Gαs/olf G-protein. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[13][14][15][16][17] cAMP then activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), leading to the modulation of neuronal excitability and gene expression.[14][15]
Caption: D1 receptor signaling pathway and the inhibitory action of this compound.
D2 Receptor Signaling
D2-like receptors are coupled to the Gαi/o G-protein. Activation of this pathway has an inhibitory effect on adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[18][19] Additionally, the βγ subunits of the G-protein can modulate other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the NALCN sodium leak channel, leading to hyperpolarization and reduced neuronal excitability.[20][21]
Caption: D2 receptor signaling pathways and the inhibitory action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
In Vivo Administration of this compound
Objective: To achieve irreversible blockade of dopamine receptors in a live animal model for subsequent behavioral or neurochemical analysis.
Materials:
-
This compound (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline)
-
Vehicle (e.g., saline, DMSO, or a mixture, depending on solubility and experimental design)
-
Experimental animals (e.g., male Sprague-Dawley rats, 250-300g)
-
Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration. This compound is often administered at doses ranging from 3 to 10 mg/kg.[1] A fresh solution should be prepared immediately before use.
-
Animal Handling and Injection: Acclimatize animals to the housing conditions for at least one week before the experiment. On the day of the experiment, weigh each animal to determine the precise injection volume. Administer the this compound solution via i.p. or s.c. injection.[22][23] Control animals should receive an equivalent volume of the vehicle.
-
Post-Injection Period: House the animals individually and allow a 24-hour period for the irreversible antagonism to take full effect before proceeding with subsequent experiments.[7][23][24]
Radioligand Binding Assay for D1 and D2 Receptors
Objective: To quantify the density of D1 and D2 receptors in brain tissue following in vivo this compound administration.
Materials:
-
Brain tissue from control and this compound-treated animals (e.g., striatum)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligands:
-
For D1 receptors: [3H]SCH 23390
-
For D2 receptors: [3H]spiperone or [3H]YM-09151-2[2]
-
-
Non-specific binding competitors (e.g., unlabeled SCH 23390 for D1, unlabeled sulpiride or raclopride for D2)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Tissue Preparation: Rapidly dissect the brain region of interest on ice. Homogenize the tissue in 100 volumes of ice-cold homogenization buffer using a Polytron homogenizer.[7]
-
Membrane Preparation: Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step. The final pellet, containing the cell membranes, is resuspended in the assay buffer.
-
Binding Assay:
-
Set up assay tubes containing the membrane preparation, a saturating concentration of the radioligand, and either buffer (for total binding) or a high concentration of the non-specific competitor (for non-specific binding).
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Washing: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis to determine the Bmax (receptor density) and Kd (binding affinity) values.
Behavioral Assessment: Catalepsy and Stereotypy
Objective: To assess the behavioral consequences of D2 receptor blockade following this compound administration.
Materials:
-
Control and this compound-treated animals
-
A horizontal bar raised approximately 10 cm from a surface for the catalepsy test.
-
An open-field arena for observing stereotyped behavior.
-
A stopwatch.
Procedure for Catalepsy Test:
-
Gently place the animal's forepaws on the horizontal bar.
-
Start the stopwatch and measure the latency (in seconds) for the animal to remove both forepaws from the bar.
-
A maximum cut-off time (e.g., 180 seconds) is typically used.
-
Repeat the test at regular intervals (e.g., every 30 minutes) to assess the time course of the cataleptic state.
Procedure for Apomorphine-Induced Stereotypy:
-
Administer a dopamine agonist, such as apomorphine (0.5-1.0 mg/kg, s.c.), to both control and this compound-treated animals.
-
Place the animals in the open-field arena and observe their behavior for a set period (e.g., 60 minutes).
-
Score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals using a standardized rating scale. For example:
-
0: Asleep or stationary
-
1: Active
-
2: Predominantly active with bursts of stereotyped sniffing
-
3: Continuous stereotyped sniffing, periodic licking
-
4: Continuous licking or gnawing of the cage floor or bars
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on dopamine receptor function and behavior.
References
- 1. Behavioral and radioligand binding evidence for irreversible dopamine receptor blockade by N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rate of recovery of D1 and D2 dopaminergic receptors in young vs. adult rat striatal tissue following alkylation with ethoxycarbonyl-ethoxy-dihydroquinoline (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (this compound) administration for studies of 5-HT1A receptor binding site inactivation and turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor turnover rates in rat striatum are age-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound, a tool for ex vivo measurement of occupancy of D-1 and D-2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DOPAMINE RECEPTOR INACTIVATION IN THE CAUDATE-PUTAMEN DIFFERENTIALLY AFFECTS THE BEHAVIOR OF PREWEANLING AND ADULT RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vivo procedure for the selective inactivation of rat brain cerebral cortical alpha-adrenoceptors using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recovery of alpha 2-adrenoceptor binding and function after irreversible inactivation by N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (this compound) on various 5-HT receptor binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unilateral inactivation of dopamine receptors after intrastriatal injection of N-ethoxy-carbonyl-2-ethoxy-1,2-dihydroquinoline (this compound): a novel rotational model to investigate dopamine receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 14. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect [mdpi.com]
- 17. Dopamine D(1) receptor activation of adenylyl cyclase, not phospholipase C, in the nucleus accumbens promotes maternal behavior onset in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN | eLife [elifesciences.org]
- 21. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Irreversible blockade of high-affinity choline uptake in rat brain by N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Relationship between receptor occupancy and response at striatal dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Age-dependent differences in the rate of recovery of striatal dopamine D1 and D2 receptors after inactivation with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of EEDQ in Antibody-Drug Conjugate (ADC) Development: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The efficacy and safety of an ADC are critically dependent on the chemical linker used to conjugate the drug to the antibody. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) has emerged as a valuable reagent in the bioconjugation chemist's toolbox for the synthesis of ADCs. This technical guide provides an in-depth overview of the role of this compound in ADC development, covering its mechanism of action, potential applications, and the analytical techniques used for characterization. While detailed quantitative data and specific protocols for this compound in ADC production are not widely available in the public domain, this guide extrapolates from established principles of bioconjugation and the known reactivity of this compound to provide a comprehensive theoretical framework for researchers in the field.
Introduction to this compound and its Role in Bioconjugation
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (this compound) is a versatile coupling reagent widely used in organic synthesis, particularly for the formation of amide bonds.[1][2] In the context of ADC development, this compound facilitates the covalent linkage of a drug-linker construct, possessing a carboxylic acid group, to the primary amine groups of lysine residues on the monoclonal antibody.[3][4] This process, known as lysine conjugation, is a common strategy for ADC synthesis.[3]
The key advantages of this compound in bioconjugation include its high efficiency, mild reaction conditions, and its ability to minimize racemization, which is crucial for maintaining the stereochemical integrity and biological activity of the drug-linker.[1]
Mechanism of this compound-Mediated Amide Bond Formation
The reaction mechanism of this compound involves the activation of a carboxylic acid to form a highly reactive mixed anhydride intermediate. This intermediate then readily reacts with a primary amine to form a stable amide bond.
Experimental Workflow for this compound-Mediated ADC Synthesis
While a specific, detailed protocol for this compound-mediated ADC synthesis is not publicly available, a general workflow can be outlined based on standard bioconjugation practices. This process involves several key stages: antibody preparation, conjugation reaction, and purification of the resulting ADC.
Antibody Preparation
Prior to conjugation, the monoclonal antibody is typically buffer-exchanged into a suitable reaction buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-7.5. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the antibody for reaction with the activated drug-linker.[5]
Conjugation Reaction
The drug-linker, containing a terminal carboxylic acid, is dissolved in a water-miscible organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This compound is also prepared in a suitable solvent. The drug-linker and this compound are then added to the antibody solution. The stoichiometry of the drug-linker and this compound relative to the antibody is a critical parameter that needs to be optimized to achieve the desired drug-to-antibody ratio (DAR). The reaction is typically allowed to proceed at room temperature for a defined period, for example, overnight.
Purification
Following the conjugation reaction, the crude reaction mixture contains the ADC, unconjugated antibody, and excess drug-linker and this compound-related byproducts. Purification is essential to remove these impurities. Size exclusion chromatography (SEC) is a common method used to separate the larger ADC and antibody from the smaller molecule impurities.[5] Further purification to separate ADCs with different DARs may be achieved using techniques like hydrophobic interaction chromatography (HIC).[6]
Characterization of this compound-Conjugated ADCs
Thorough characterization of the purified ADC is critical to ensure its quality, safety, and efficacy. Key analytical techniques include:
Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody, or DAR, is a critical quality attribute of an ADC.[7]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used technique to determine the DAR distribution. The addition of hydrophobic drug-linkers increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[8][9][10]
-
Mass Spectrometry (MS): Native mass spectrometry can be used to determine the molecular weight of the intact ADC, from which the DAR can be calculated.[5][11][12] Alternatively, liquid chromatography-mass spectrometry (LC-MS) of the reduced and deglycosylated antibody light and heavy chains can provide information on the distribution of the drug load.
Analysis of Aggregation and Stability
The conjugation process can sometimes induce antibody aggregation, which can affect the safety and efficacy of the ADC.
-
Size Exclusion Chromatography (SEC): SEC is the standard method for quantifying aggregates in protein therapeutics.[7][13]
-
Stability Studies: The stability of the ADC under various stress conditions (e.g., thermal stress) should be evaluated to understand its degradation pathways.[14]
Purity and Identity
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity and integrity of the ADC under reducing and non-reducing conditions.
-
Peptide Mapping: Peptide mapping using LC-MS/MS can be employed to confirm the identity of the antibody and to identify the specific lysine residues that have been conjugated.[4]
Quantitative Data and Comparison with Other Reagents
A significant challenge in providing a comprehensive guide on this compound for ADC development is the scarcity of publicly available quantitative data. While this compound is cited as an effective coupling reagent, direct comparisons with other common reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) for ADC synthesis are lacking in the literature. Such a comparison would ideally include data on reaction efficiency, achievable DAR, reaction kinetics, and the impact on antibody stability.
Table 1: Hypothetical Comparison of Coupling Reagents for ADC Synthesis
| Parameter | This compound | EDC/NHS |
|---|---|---|
| Reaction Efficiency | Data not available | Variable, depends on conditions |
| Typical DAR Achieved | Data not available | 2-4 |
| Reaction Time | Potentially overnight | 2 hours to overnight[5] |
| Byproducts | Quinoline, ethanol, CO2 | N-acylisourea (unstable), urea |
| Advantages | Single reagent, low racemization[1] | Well-established, versatile |
| Disadvantages | Limited public data for ADCs | Formation of unstable intermediates |
Note: The data in this table is illustrative and not based on direct experimental comparisons found in the literature for ADC synthesis.
Signaling Pathways in ADC-Mediated Cell Killing
The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell, leading to its death. The mechanism of cell killing is dependent on the nature of the payload. Once the ADC binds to its target antigen on the cancer cell surface, it is internalized, typically via endocytosis. Inside the cell, the drug is released from the antibody, often within the lysosome, and can then exert its cytotoxic effect.
Common cytotoxic payloads and their mechanisms include:
-
Auristatins (e.g., MMAE): Inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Maytansinoids (e.g., DM1): Also disrupt microtubule assembly, inducing cell death.
-
Calicheamicins: Cause double-strand DNA breaks, leading to apoptosis.
The specific signaling pathways activated by the released payload will depend on the drug's mechanism of action and can involve complex cellular responses to DNA damage or mitotic stress.
Conclusion and Future Perspectives
This compound presents a promising option for the synthesis of antibody-drug conjugates through lysine conjugation, offering advantages in terms of efficiency and minimization of racemization. However, the lack of comprehensive, publicly available data on its use in ADC development, particularly quantitative comparisons with other established coupling reagents, is a significant limitation for researchers.
Future work in this area should focus on systematic studies to optimize this compound-mediated conjugation protocols for various antibodies and drug-linkers. The generation and publication of quantitative data on reaction kinetics, achievable DARs, and the impact on ADC stability and aggregation would be invaluable to the scientific community. Such studies would allow for a more informed selection of coupling reagents and contribute to the development of more effective and safer antibody-drug conjugates for the treatment of cancer.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic models towards an enhanced understanding of diverse ADC conjugation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. lcms.cz [lcms.cz]
- 6. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Highly robust and optimized conjugation of antibodies to nanoparticles using quantitatively validated protocols. | Semantic Scholar [semanticscholar.org]
- 10. agilent.com [agilent.com]
- 11. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. jasco-global.com [jasco-global.com]
- 14. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
The Application of EEDQ in DNA-Encoded Library Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of DNA-Encoded Libraries (DELs) has revolutionized early-stage drug discovery by enabling the creation and screening of vast chemical libraries. A cornerstone of DEL synthesis is the robust and efficient formation of amide bonds to link chemical building blocks to the DNA barcode. Among the various coupling reagents available, N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) has emerged as a valuable tool due to its efficacy and compatibility with the delicate nature of DNA. This technical guide provides an in-depth overview of the use of this compound in DEL synthesis, covering its mechanism of action, experimental protocols, and performance data.
Introduction to this compound in a DEL Context
This compound is a versatile coupling reagent proficient at forming amide bonds, making it highly suitable for the combinatorial synthesis required for DELs.[1] Its ability to facilitate the linkage of diverse building blocks with high fidelity is crucial for the construction of large and varied chemical libraries.[1] The consistent performance of this compound under moderate conditions and in various solvent systems enhances its applicability in the complex workflows of DEL synthesis, ensuring the stable attachment of small molecules to their DNA tags.[1][2]
Mechanism of this compound-Mediated Amide Bond Formation
This compound facilitates amide bond formation by activating the carboxylic acid group of a building block, making it susceptible to nucleophilic attack by the amine group of the DNA-conjugated linker or another building block. The reaction proceeds through the formation of a mixed anhydride intermediate, which then reacts with the amine to form the desired amide bond. This mechanism is known to suppress racemization, a critical aspect when working with chiral building blocks.
Quantitative Data: this compound in On-DNA Amide Coupling
The efficiency of coupling reagents is a critical factor in the successful synthesis of high-quality DELs. Studies have compared the performance of this compound with other common coupling reagents in on-DNA amide bond formation. The following table summarizes the conversion yields for the coupling of an amino-modified oligonucleotide with a selection of carboxylic acids using different coupling reagents.
| Carboxylic Acid (CA) | Coupling Reagent | Conversion Yield (%) |
| CA-1 | This compound | >90 |
| CA-2 | This compound | 50-75 |
| CA-3 | This compound | <50 |
| CA-4 | This compound | <50 |
| CA-5 | This compound | 75-90 |
| CA-6 | This compound | 50-75 |
| CA-7 | This compound | <50 |
| CA-8 | This compound | <50 |
| CA-1 | DMT-MM | >90 |
| CA-1 | HATU/DIPEA | <50 |
| CA-1 | COMU | <50 |
| CA-1 | TBTU/NMM | 75-90 |
| CA-1 | EDC/sulfo-NHS | >90 |
| CA-1 | EDC/HOAt/DIPEA | >90 |
Data sourced from a comparative study on amide bond formation in DNA-encoded libraries.[3]
As the data indicates, this compound afforded better conversion for some carboxylic acids compared to others. While reagents like EDC/HOAt/DIPEA showed broader high-level conversions across the tested acids, this compound remains a viable option, particularly for specific substrates where it demonstrates high efficiency.[3]
Experimental Protocols
The following provides a general protocol for this compound-mediated amide bond formation in the context of DEL synthesis. It is important to note that optimization of reaction conditions may be necessary for specific substrates.
Materials
-
Amino-modified DNA oligonucleotide (in appropriate buffer, e.g., MOPS buffer, pH 8.0)
-
Carboxylic acid building block (dissolved in a compatible organic solvent, e.g., DMSO)
-
This compound (dissolved in a compatible organic solvent, e.g., DMSO)
-
Nuclease-free water
-
Organic solvent (e.g., DMSO)
General Coupling Procedure
-
Reaction Setup:
-
In a microcentrifuge tube, combine the amino-modified DNA oligonucleotide solution and the carboxylic acid solution.
-
Add the this compound solution to the reaction mixture. The final concentration of reagents should be optimized, but a starting point can be derived from comparative studies (e.g., 300 mM this compound in DMSO).[3]
-
-
Incubation:
-
Workup and Analysis:
-
After incubation, the reaction mixture can be analyzed to determine the conversion yield. Common analytical techniques include Ultra-Performance Liquid Chromatography (UPLC) and Mass Spectrometry (MS).
-
For subsequent steps in the DEL synthesis, purification of the DNA-small molecule conjugate may be necessary to remove unreacted building blocks and coupling reagents. This can be achieved through methods such as ethanol precipitation or size-exclusion chromatography.
-
This compound in the DEL Synthesis Workflow
The this compound-mediated amide coupling is an integral step in the widely used "split-and-pool" synthesis workflow for constructing DELs. This iterative process allows for the exponential generation of a diverse library of compounds.
In each cycle of the split-and-pool synthesis, the DNA-conjugated starting material is divided into multiple portions. A unique building block is then attached to the DNA in each portion via a chemical reaction, such as the this compound-mediated amide coupling. After the coupling reaction, all portions are pooled back together. This process is repeated for several cycles, with each chemical addition being recorded by the ligation of a unique DNA barcode.
Conclusion
This compound is a valuable and effective coupling reagent for the synthesis of DNA-Encoded Libraries. Its ability to mediate amide bond formation under DNA-compatible conditions with good to excellent yields for specific substrates makes it a reliable choice for DEL practitioners. While other reagents may offer broader applicability across a wider range of substrates, a thorough understanding of this compound's mechanism, optimal reaction conditions, and performance characteristics, as outlined in this guide, will enable researchers to strategically employ it in the construction of diverse and high-quality chemical libraries for drug discovery.
References
EEDQ: An In-depth Technical Guide to Safety Precautions and Handling
For Researchers, Scientists, and Drug Development Professionals
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is a widely utilized coupling reagent in organic synthesis, particularly favored for its efficiency in peptide bond formation and other amidation reactions.[1] Its ability to facilitate reactions with minimal racemization makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals.[2][3] However, its reactive nature necessitates a thorough understanding of its hazard profile and strict adherence to safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety precautions and handling guidelines for this compound, incorporating detailed data, experimental protocols, and visual aids to promote a safe and effective research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling.[4] The primary hazards associated with this compound are summarized below.
GHS Hazard Statements:
Pictograms:
-
Exclamation Mark[5]
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Reference(s) |
| CAS Number | 16357-59-8 | [6][7] |
| Molecular Formula | C14H17NO3 | [4][7] |
| Molecular Weight | 247.29 g/mol | [4][8] |
| Appearance | Off-white to white crystalline powder | [7][9] |
| Melting Point | 62 - 67 °C | [4][7] |
| Boiling Point | 125 - 128 °C at 0.1 mmHg | [4][8] |
| Density | 1.16 g/cm³ | [4] |
| Solubility | Insoluble in water. Soluble in many organic solvents. | [8][10] |
| Flash Point | Not applicable | [10] |
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure risks and maintain the integrity of the reagent.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6][10]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are essential to prevent skin contact.[6][10]
-
Respiratory Protection: In cases where dust may be generated or ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.[6][10]
Caption: Required Personal Protective Equipment for handling this compound.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Protect from light and moisture to prevent degradation.[4][7]
-
This compound is incompatible with strong oxidizing agents.[6]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[5][6] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5][6] |
Accidental Release:
In case of a spill, wear appropriate personal protective equipment. Sweep up the material, place it in a suitable, closed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[6]
-
Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be generated.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]
Experimental Protocol: General Procedure for this compound-Mediated Amide Coupling
The following is a generalized protocol for a typical amide coupling reaction using this compound in a solution-phase synthesis. Researchers should optimize the reaction conditions for their specific substrates.
Materials:
-
Carboxylic acid
-
Amine (or its hydrochloride salt)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (if using an amine salt)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent. If the amine is a hydrochloride salt, add 1.1-1.5 equivalents of a non-nucleophilic base like Et3N or DIPEA.
-
Addition of this compound: To the stirred solution, add this compound (1.1-1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrates.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine and by-products, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure amide.
Caption: General workflow for an this compound-mediated amide coupling reaction.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste materials should be handled by a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.
Toxicological Information
This compound is harmful if swallowed, and acute oral, dermal, and inhalation toxicity are noted.[6] It is a skin and eye irritant.[6] Specific target organ toxicity (single exposure) may cause respiratory irritation.[6] There is limited information on chronic toxicity, carcinogenicity, and reproductive toxicity. Therefore, it is prudent to handle this compound with a high degree of caution and minimize all potential exposures.
Signaling Pathways and Experimental Workflows
The primary application of this compound in the context of drug development and research is as a chemical tool for synthesis rather than a modulator of specific signaling pathways in a biological system. However, it has been used in studies as an irreversible antagonist of dopamine receptors, which would consequently impact dopamine signaling pathways. The following diagram illustrates the logical relationship between the hazards of this compound and the necessary safety precautions.
References
- 1. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Studies on the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline for the synthesis of acylamino acid anilides and p-nitroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. peptide.com [peptide.com]
- 9. Mechanism of reaction of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (this compound) with nucleophiles and its crystal structure - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
EEDQ: A Comprehensive Technical Guide for Researchers
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is a versatile reagent employed in distinct fields of scientific research. Primarily recognized for its efficacy as a coupling agent in peptide synthesis, it also serves as a potent tool in neuroscience as an irreversible dopamine receptor antagonist. This guide provides an in-depth overview of this compound, including its chemical properties, mechanisms of action, and detailed experimental protocols for its principal applications.
Core Properties of this compound
This compound is a commercially available organic compound with the following key characteristics:
| Property | Value |
| CAS Number | 16357-59-8 |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| Appearance | White to off-white solid |
| Synonyms | 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline, N-(Ethoxycarbonyl)-2-ethoxy-1,2-dihydroquinoline |
Application in Peptide Synthesis
This compound is a highly regarded reagent for the formation of amide bonds, a critical step in both solution-phase and solid-phase peptide synthesis.[1] Its primary advantage lies in its ability to activate carboxylic acid groups with a low risk of racemization, thereby preserving the stereochemical integrity of the amino acids.[1]
Mechanism of Action in Peptide Coupling
The utility of this compound in peptide synthesis stems from its function as a carboxyl-activating agent.[1] The process involves the reaction of a carboxylic acid (the C-terminus of an N-protected amino acid) with this compound to form a reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid (or peptide), leading to the formation of a stable peptide bond. The byproducts of this reaction are quinoline, ethanol, and carbon dioxide, which are generally easy to remove during the work-up process.
Experimental Protocol: Solution-Phase Peptide Coupling with this compound
This protocol outlines a general procedure for the coupling of an N-protected amino acid to an amino acid ester in solution.
Materials:
-
N-protected amino acid
-
Amino acid ester hydrochloride
-
This compound
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1N aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF.
-
Neutralization: Add TEA or NMM (1.0 equivalent) to the solution to neutralize the hydrochloride salt of the amino acid ester. Stir for 10-15 minutes at room temperature.
-
Addition of this compound: Add this compound (1.1 to 1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the specific amino acids being coupled.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Application in Neuroscience Research
In the field of neuroscience, this compound is utilized as an irreversible antagonist of dopamine receptors.[2] Its ability to covalently bind to these receptors makes it a valuable tool for studying receptor function, turnover, and the behavioral consequences of dopamine receptor blockade.[2][3]
Mechanism of Action as a Dopamine Receptor Antagonist
This compound's antagonism of dopamine receptors is believed to result from the acylation of a nucleophilic residue within the receptor protein by the reactive mixed anhydride formed from this compound. This covalent modification leads to a long-lasting and irreversible blockade of the receptor's function. This property has been exploited in various in vivo studies to investigate the roles of D1 and D2 dopamine receptors in animal models.[2][4]
References
- 1. nbinno.com [nbinno.com]
- 2. Behavioral and radioligand binding evidence for irreversible dopamine receptor blockade by N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOPAMINE RECEPTOR INACTIVATION IN THE CAUDATE-PUTAMEN DIFFERENTIALLY AFFECTS THE BEHAVIOR OF PREWEANLING AND ADULT RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unilateral inactivation of dopamine receptors after intrastriatal injection of N-ethoxy-carbonyl-2-ethoxy-1,2-dihydroquinoline (this compound): a novel rotational model to investigate dopamine receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EEDQ-Mediated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling reagent in peptide synthesis. This compound is a valuable tool for the formation of amide bonds, offering high yields and significant suppression of racemization.[1][2][3] This document outlines the reaction mechanism, experimental protocols for both solution-phase and solid-phase synthesis, and quantitative data to guide researchers in optimizing their peptide coupling reactions.
Introduction to this compound-Mediated Coupling
This compound is a highly specific reagent for the activation of carboxyl groups, facilitating their coupling with primary and secondary amines to form amide bonds.[2] Developed in the 1960s, it remains a reagent of interest due to its remarkable properties.[4] The key advantages of using this compound include:
-
Suppression of Racemization: this compound's reaction mechanism minimizes the risk of epimerization at the chiral center of the activated amino acid, preserving the stereochemical integrity of the resulting peptide.[1]
-
High Yields: this compound-mediated couplings are known to produce peptides in high yields.
-
Mild Reaction Conditions: The reaction proceeds efficiently at ambient temperatures and typically does not require the presence of a tertiary base.[4]
-
Versatility: It is applicable in both solution-phase and solid-phase peptide synthesis (SPPS).[1]
Reaction Mechanism
This compound activates a carboxylic acid by reacting to form a reactive mixed anhydride intermediate. This activated species is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, leading to the formation of the peptide bond. The byproducts of the reaction are quinoline, ethanol, and carbon dioxide.
A proposed mechanism involves the formation of a mixed anhydride, which rapidly reacts with the amine component.[1][5] This rapid consumption of the activated intermediate is a key factor in minimizing racemization.[4]
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for this compound-mediated peptide synthesis.
Table 1: General Reaction Parameters
| Parameter | Value/Range | Notes |
| This compound Equivalents | 1.0 - 1.5 | A slight excess of this compound is often used to ensure complete activation of the carboxylic acid. |
| Carboxylic Acid Equivalents | 1.0 | The limiting reagent in the coupling reaction. |
| Amine Component Equivalents | 1.0 - 1.2 | A slight excess of the amine can be used to drive the reaction to completion. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) | The choice of solvent depends on the solubility of the reactants and the synthesis method (solution-phase vs. solid-phase). |
| Temperature | Room Temperature (20-25 °C) | Reactions are typically carried out at ambient temperature. |
| Reaction Time | 1 - 24 hours | Reaction times can vary depending on the specific amino acids being coupled and the scale of the reaction. |
Table 2: Reported Yields and Purity
| Peptide Synthesized | Synthesis Method | Yield (%) | Purity (%) | Reference |
| N-benzoyl-L-leucylglycine ethyl ester | Solution-Phase | 83.5 | 95.0 (as L-dipeptide) | [6] |
| Polymer-supported peptide | Solid-Phase | - | 91.9 (as L-dipeptide) | [6] |
Experimental Protocols
Solution-Phase Peptide Synthesis (SPPS)
This protocol describes a general procedure for the coupling of two amino acid derivatives in solution.
Materials:
-
N-protected amino acid (e.g., Boc-AA-OH or Fmoc-AA-OH)
-
C-protected amino acid (e.g., H-AA-OR)
-
This compound (CAS 16357-59-8)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography system)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and the C-protected amino acid (1.0 eq) in anhydrous DCM.
-
Addition of this compound: To the stirred solution, add this compound (1.1 eq) in one portion at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by flash column chromatography or recrystallization to obtain the pure product.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the use of this compound for a coupling step in a standard Fmoc-based solid-phase peptide synthesis workflow.
Materials:
-
Fmoc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq relative to the resin loading) and this compound (3.0 eq) in anhydrous DMF.
-
Add the activation solution to the swelled and deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: After the coupling reaction is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide by preparative HPLC.
Visualized Workflow and Signaling Pathway
This compound-Mediated Peptide Synthesis Workflow
Caption: Workflow for Solution-Phase and Solid-Phase Peptide Synthesis using this compound.
Signaling Pathway of this compound Activation and Coupling
Caption: Mechanism of this compound-mediated peptide bond formation.
References
The Use of EEDQ in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is a classic coupling reagent utilized in peptide synthesis to facilitate the formation of amide bonds between amino acids. First introduced in the 1960s, this compound offers a distinct advantage in its ability to suppress racemization, a critical factor in the synthesis of stereochemically pure peptides.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides on a solid support.[3] While newer coupling reagents have emerged, this compound remains a valuable tool in specific applications due to its unique properties.[2]
Mechanism of Action
This compound facilitates peptide bond formation by activating the carboxylic acid group of an N-protected amino acid. The reaction proceeds through the formation of a reactive mixed carbonic anhydride intermediate.[1][4] This activated species is then susceptible to nucleophilic attack by the free amino group of the resin-bound amino acid or peptide chain, resulting in the formation of the desired peptide bond. A key feature of the this compound mechanism is that it does not require the presence of a tertiary base, which can sometimes contribute to side reactions.[2] The byproducts of the reaction are quinoline, ethanol, and carbon dioxide.
Advantages and Disadvantages of this compound in SPPS
Advantages:
-
Low Racemization: this compound is renowned for its ability to minimize the epimerization of the activated amino acid, ensuring high stereochemical purity of the final peptide.[1][5]
-
No Tertiary Base Required: The coupling reaction with this compound does not necessitate the addition of a tertiary base like N,N-diisopropylethylamine (DIPEA), which can simplify the reaction setup and potentially reduce side reactions.[2]
-
Cost-Effective: As an older, established reagent, this compound can be a more economical choice compared to some of the newer, more complex coupling reagents.[1]
Disadvantages:
-
Slower Reaction Times: The formation of the active intermediate with this compound can be slower compared to more modern and highly reactive coupling reagents.[2]
-
Limited Data on Hindered Couplings: There is less contemporary data available on the efficiency of this compound for coupling sterically hindered amino acids compared to reagents like HATU or HBTU.
-
Byproduct Removal: While the volatile byproducts are easily removed, the quinoline byproduct may require thorough washing to ensure its complete removal from the resin.
Quantitative Data Summary
Precise, directly comparable quantitative data for this compound against modern coupling reagents under identical SPPS conditions is limited in recent literature. However, historical data and general observations provide the following insights.
| Coupling Reagent | Typical Racemization Level | Coupling Efficiency | Notes |
| This compound | Very Low ("negligible" to <1%) | Good to High | Particularly effective in minimizing racemization.[2][6] Slower reaction kinetics may be observed. |
| DIC/HOBt | Low | High | A widely used and effective combination with well-documented performance.[7] |
| HBTU/DIPEA | Low | Very High | Fast and efficient, but can be prone to side reactions if not used correctly.[8] |
| HATU/DIPEA | Very Low | Very High | Generally considered one of the most effective reagents, especially for hindered couplings, with low racemization.[7] |
Experimental Protocols
The following protocols are intended as a general guideline for using this compound in manual solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence, resin, and amino acids.
Materials
-
Fmoc- or Boc-protected amino acids
-
This compound (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline)
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (20% in DMF for Fmoc deprotection)
-
Trifluoroacetic acid (TFA) (for Boc deprotection and cleavage)
-
Appropriate scavengers for cleavage (e.g., triisopropylsilane, water)
-
Standard SPPS reaction vessel and washing apparatus
Protocol 1: this compound Coupling in Fmoc-Based SPPS
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid and this compound Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (2-3 equivalents relative to the resin loading) and this compound (2-3 equivalents) in DMF.
-
Coupling Reaction: Add the solution from step 3 to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative method like the Kaiser test.
-
Washing: Once the coupling reaction is complete (as indicated by a negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: this compound Coupling in Boc-Based SPPS
This protocol is for Boc-based solid-phase peptide synthesis.
-
Resin Preparation: Start with the desired amino acid pre-loaded onto the appropriate resin (e.g., Merrifield resin).
-
Boc Deprotection: Treat the resin with a solution of TFA in DCM (typically 25-50%) for 1-2 minutes, followed by a longer treatment of 20-30 minutes.
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of a tertiary amine (e.g., 5-10% DIPEA in DMF) and wash thoroughly with DMF.
-
Amino Acid and this compound Preparation: In a separate vial, dissolve the Boc-protected amino acid (2-3 equivalents relative to the resin loading) and this compound (2-3 equivalents) in DMF or DCM.
-
Coupling Reaction: Add the solution from step 4 to the neutralized resin. Agitate the mixture at room temperature for 1-4 hours.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid.
Mandatory Visualizations
This compound Activation and Coupling Mechanism
Caption: Mechanism of this compound-mediated peptide bond formation.
General SPPS Workflow Using this compound
Caption: A typical cycle of solid-phase peptide synthesis using this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Insufficient reaction time.- Steric hindrance from bulky amino acids.- Aggregation of the peptide-resin. | - Extend the coupling time to 4 hours or overnight.- Perform a second coupling with fresh amino acid and this compound.- Consider switching to a more potent coupling reagent (e.g., HATU) for particularly difficult couplings. |
| Low Yield of Final Peptide | - Incomplete coupling at one or more steps.- Premature cleavage of the peptide from the resin. | - Ensure complete coupling at each step using a monitoring method.- Use a resin and linker stable to the synthesis conditions. |
| Presence of Impurities | - Racemization.- Incomplete removal of byproducts. | - While this compound minimizes racemization, ensure high-purity reagents.- Perform thorough washing steps after coupling to remove quinoline and other byproducts. |
Conclusion
This compound remains a relevant and useful coupling reagent for solid-phase peptide synthesis, particularly when minimizing racemization is a primary concern. Its straightforward application without the need for a tertiary base offers a simplified approach to peptide coupling. While it may not be the fastest or most powerful option for all sequences, especially those containing highly hindered amino acids, its reliability and cost-effectiveness make it a valuable tool in the peptide chemist's arsenal. By following the protocols and considering the potential challenges outlined in these notes, researchers can successfully employ this compound to synthesize high-purity peptides for a variety of applications in research and drug development.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. bachem.com [bachem.com]
- 3. bachem.com [bachem.com]
- 4. nbinno.com [nbinno.com]
- 5. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. peptide.com [peptide.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
EEDQ Coupling Reactions: Application Notes and Protocols for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is a highly effective coupling reagent utilized in the formation of amide bonds, most notably in peptide synthesis. Its application extends to the synthesis of a wide array of amides from carboxylic acids and primary or secondary amines. A key advantage of this compound is its ability to facilitate coupling with minimal racemization, a critical factor in the synthesis of chiral molecules such as peptides and pharmaceuticals.[1] Furthermore, this compound-mediated couplings typically do not require the addition of a tertiary base, simplifying reaction setup and purification.[1] This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for utilizing this compound in amide bond synthesis.
Mechanism of Action
The this compound coupling reaction proceeds through the activation of a carboxylic acid to form a reactive mixed carbonic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the release of quinoline, ethanol, and carbon dioxide as byproducts. The formation of the anhydride is the slower step, while its reaction with the amine is rapid, which contributes to the low levels of racemization observed with this reagent.[1]
Caption: Proposed mechanism of this compound-mediated amide bond formation.
Experimental Protocols
General Protocol for this compound-Mediated Amide Coupling in Organic Solvent
This protocol provides a general procedure for the coupling of a carboxylic acid and an amine using this compound in an organic solvent.
Materials:
-
Carboxylic acid
-
Amine
-
This compound (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Amine: Add the amine (1.0-1.2 equivalents) to the solution.
-
Addition of this compound: Add this compound (1.0-1.5 equivalents) to the reaction mixture in one portion.
-
Reaction: Stir the reaction mixture at room temperature (or elevated temperature if required) and monitor the progress by an appropriate technique (e.g., TLC, LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, recrystallization, or other suitable methods to afford the pure amide.
Caption: General experimental workflow for this compound coupling.
Data Presentation: Reaction Conditions and Solvent Selection
The choice of solvent can significantly impact the efficiency of this compound coupling reactions. A variety of solvents have been successfully employed, with the optimal choice being dependent on the solubility of the substrates and the specific reaction conditions. The following tables summarize representative data for this compound-mediated amide bond formation.
Table 1: this compound Coupling of Various Carboxylic Acids and Amines
| Entry | Carboxylic Acid | Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzoic Acid | Benzylamine | MeCN/Water | RT | 16 | 65 | [2] |
| 2 | 3-Phenylpropanoic Acid | Benzylamine | MeCN/Water | RT | 16 | 68 | [2] |
| 3 | Benzoic Acid | Aniline | MeCN/Water | RT | 16 | 45 | [2] |
| 4 | 3-Phenylpropanoic Acid | Aniline | MeCN/Water | RT | 16 | 55 | [2] |
| 5 | Benzoic Acid | Dibenzylamine | MeCN/Water | RT | 16 | 15 | [2] |
| 6 | 3-Phenylpropanoic Acid | Dibenzylamine | MeCN/Water | RT | 16 | 20 | [2] |
| 7 | Carboxylic Acid 1 | DNA-NH2 | MOPS buffer/DMSO | RT | 16+6 | ~40-60 (conversion) | [3] |
| 8 | Carboxylic Acid 2 | DNA-NH2 | MOPS buffer/DMSO | RT | 16+6 | ~20-40 (conversion) | [3] |
Note: Yields are isolated yields unless otherwise specified. Conversion rates are based on UPLC analysis.
Table 2: Solvent Effects on this compound Coupling
The selection of an appropriate solvent is crucial for achieving high yields in this compound coupling reactions. While polar aprotic solvents like DMF and DCM are commonly used, reactions can also be performed in greener solvents or aqueous mixtures, although with potentially varying efficiency.[2][4]
| Solvent | General Observations |
| Dichloromethane (DCM) | A common and effective solvent for a wide range of substrates.[5] |
| Acetonitrile (MeCN) | Another effective solvent, often used for overnight reactions. |
| N,N-Dimethylformamide (DMF) | Good for dissolving polar substrates, but can be difficult to remove during work-up.[4] |
| Tetrahydrofuran (THF) | A versatile solvent, suitable for many coupling reactions. |
| Aqueous Mixtures (e.g., MeCN/Water) | Can be used, but may result in lower yields due to competitive hydrolysis of the activated intermediate.[2] |
Concluding Remarks
This compound remains a valuable tool for the formation of amide bonds, particularly when the preservation of stereochemical integrity is paramount. Its ease of use, due to the lack of a need for a tertiary base, and its effectiveness across a range of solvents make it a versatile reagent for both solution-phase and solid-phase synthesis. The provided protocols and data serve as a guide for researchers to effectively implement this compound in their synthetic endeavors. Optimization of reaction conditions, including solvent, temperature, and reaction time, is recommended for each specific substrate pair to achieve the highest possible yields.
References
- 1. bachem.com [bachem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for EEDQ Activation of Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is a highly efficient coupling reagent utilized in organic synthesis for the formation of amide bonds. It is particularly valued in peptide synthesis and the development of pharmaceutical intermediates due to its ability to promote high-yield reactions with a low risk of racemization.[1][2] this compound activates carboxylic acids by forming a reactive mixed carbonic anhydride intermediate, which then readily reacts with a primary or secondary amine to form the desired amide.[3] One of the significant advantages of this compound is that it often does not require the addition of a base, and its byproducts, quinoline and ethanol, can be easily removed by a simple acidic wash.[2]
Mechanism of Action
The activation of a carboxylic acid with this compound proceeds through a well-established mechanism involving the formation of a mixed carbonic anhydride. This reactive intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and the release of quinoline and carbon dioxide.
Caption: Mechanism of this compound-mediated carboxylic acid activation and subsequent amidation.
Quantitative Data Summary
The following table summarizes representative yields and reaction conditions for the this compound-mediated coupling of various carboxylic acids and amines. Please note that reaction times and yields can vary depending on the specific substrates, solvent, and temperature.
| Carboxylic Acid | Amine | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Benzylamine | MeCN/Water | 20°C | 72 | 63 | [4] |
| Acyl-L-amino acids | Aniline | Not Specified | Not Specified | - | Good | [5][6] |
| 3,5-Dinitrobenzoyl-Leu | 3-Aminopropyl-silica | Not Specified | Not Specified | - | High | [1] |
| Boc-Proline | Boc-piperidine-4-amine | Not Specified | Not Specified | - | Excellent | [7] |
Experimental Protocols
General Protocol for this compound-Mediated Amide Coupling
This protocol provides a general procedure for the coupling of a carboxylic acid and an amine using this compound. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.
Materials:
-
Carboxylic acid
-
Amine
-
This compound (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equivalent).
-
Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DCM, THF, or MeCN) to a concentration of 0.1-0.5 M.
-
Add the amine (1.0-1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
-
Addition of this compound:
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from a few hours to overnight.
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Redissolve the residue in a water-immiscible organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x volume of organic layer) to remove unreacted amine and quinoline byproduct.
-
Saturated NaHCO₃ solution (2 x volume of organic layer) to remove unreacted carboxylic acid.
-
Brine (1 x volume of organic layer).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide product.
-
-
Purification:
-
The crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization, if necessary.
-
Experimental Workflow Diagram
Caption: General experimental workflow for this compound-mediated amide synthesis.
Safety Precautions
-
This compound is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.
Conclusion
This compound is a reliable and versatile reagent for the activation of carboxylic acids and the subsequent formation of amides. Its ease of use, high yields, and suppression of racemization make it a valuable tool in both academic and industrial research, particularly in the fields of peptide synthesis and drug discovery. The straightforward work-up procedure further enhances its practical utility.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Studies on the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline for the synthesis of acylamino acid anilides and p-nitroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EEDQ-Mediated Peptide-Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides to larger carrier proteins is a critical technique in various fields of biomedical research and drug development. This process is essential for enhancing the immunogenicity of synthetic peptides for antibody production, improving the pharmacokinetic properties of peptide-based therapeutics, and creating targeted drug delivery systems. 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) is a widely used coupling reagent that facilitates the formation of a stable amide bond between the carboxyl group of a peptide and the primary amine groups (e.g., lysine residues) of a protein. This compound is particularly valued for its ability to mediate this conjugation in a one-step procedure with a significant advantage of suppressing racemization, thereby preserving the stereochemical integrity of the peptide.[1][2]
Mechanism of Action
This compound functions by activating the carboxyl group of a peptide. The reaction proceeds through the formation of a reactive mixed carbonic anhydride intermediate. This activated intermediate is then susceptible to nucleophilic attack by the primary amine groups on the protein surface, resulting in the formation of a stable amide bond and the release of byproducts.[1] This mechanism allows for efficient coupling under mild reaction conditions.
Applications in Research and Drug Development
-
Antibody Production: this compound is utilized to conjugate synthetic peptides (haptens) to larger carrier proteins such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This increases the immunogenicity of the peptide, enabling the production of specific antibodies for use in immunoassays, western blotting, and other research applications.
-
Antibody-Drug Conjugates (ADCs): The specificity of this compound-mediated conjugation is valuable in the development of ADCs. By linking a cytotoxic peptide to a monoclonal antibody, a targeted therapeutic can be created that selectively delivers the payload to cancer cells.
-
DNA-Encoded Libraries: this compound has been employed in the synthesis of DNA-encoded chemical libraries, where it facilitates the coupling of carboxylic acids to amine-modified DNA fragments.[3]
-
Pharmacokinetic Modification: Conjugating a therapeutic peptide to a larger protein can increase its in vivo half-life by reducing renal clearance and enzymatic degradation.
Experimental Protocols
The following protocols provide a general framework for the conjugation of a peptide to a protein using this compound. It is important to note that optimal reaction conditions, including molar ratios of reactants, reaction time, and temperature, should be empirically determined for each specific peptide-protein system.
Materials and Reagents
-
Peptide with a free carboxyl group
-
Protein with accessible primary amine groups (e.g., BSA, IgG)
-
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (this compound)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes (10-50 kDa MWCO)
Peptide and Protein Preparation
-
Peptide Solubilization: Dissolve the peptide in a minimal amount of anhydrous DMF or DMSO before adding it to the reaction mixture. This is particularly useful for hydrophobic peptides that have poor solubility in aqueous buffers.
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer (PBS) using dialysis or a desalting column. The protein concentration should be between 1-10 mg/mL.
This compound-Mediated Conjugation Protocol (One-Step)
-
Reaction Setup: In a suitable reaction vessel, combine the protein solution and the dissolved peptide.
-
This compound Addition: Prepare a fresh stock solution of this compound in an organic solvent like DMF or DMSO. Add the this compound solution to the peptide-protein mixture. The molar ratio of Peptide:Protein:this compound will need to be optimized. A common starting point is a molar excess of both peptide and this compound relative to the protein (e.g., 1:20:50 Protein:Peptide:this compound).
-
Incubation: Gently mix the reaction mixture and incubate for 2-4 hours at room temperature or overnight at 4°C. Longer incubation times may be required for less reactive peptides or proteins.
-
Quenching: Stop the reaction by adding the Quenching Reagent to a final concentration of 50-100 mM. This will react with any remaining activated carboxyl groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted peptide, this compound, and byproducts by size-exclusion chromatography or dialysis. The purified conjugate can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Data Presentation: Optimization of this compound Conjugation
| Molar Ratio (Protein:Peptide:this compound) | Reaction Time (hours) | Temperature (°C) | Conjugation Efficiency (%) (Illustrative) | Peptide:Protein Ratio (Illustrative) |
| 1:10:50 | 2 | 25 | 45 | 3:1 |
| 1:20:50 | 2 | 25 | 65 | 5:1 |
| 1:20:100 | 2 | 25 | 75 | 7:1 |
| 1:20:50 | 4 | 25 | 70 | 6:1 |
| 1:20:50 | 12 | 4 | 60 | 4:1 |
Visualizations
This compound Conjugation Experimental Workflow
References
Application Notes and Protocols for Preparing Antibody-Drug Conjugates Using EEDQ Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody and the cytotoxic payload is a critical component that influences the stability, efficacy, and safety of the ADC. N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is a highly effective coupling reagent used to form stable amide bonds, making it a valuable tool in the synthesis of ADCs. This compound facilitates the conjugation of a carboxyl-containing drug-linker moiety to the amine groups of lysine residues on the antibody surface.[1] This document provides detailed application notes and protocols for the preparation of ADCs using this compound linker chemistry.
The use of this compound offers a straightforward approach for the amidation reaction, proceeding under mild conditions which helps to maintain the integrity of the antibody.[1] The reaction mechanism involves the activation of a carboxylic acid on the drug-linker by this compound, followed by nucleophilic attack from the primary amine of a lysine residue on the antibody to form a stable amide bond. The reaction rate and efficiency can be influenced by factors such as pH and buffer composition.[2]
Principle of this compound-Mediated Conjugation
The conjugation of a drug-linker to an antibody via this compound chemistry is a two-step process that occurs in a single pot. First, the carboxylic acid group on the drug-linker is activated by this compound. This is followed by the reaction of the activated drug-linker with the primary amine groups of lysine residues on the antibody, resulting in the formation of a stable amide bond. This method allows for the stochastic conjugation of the payload to multiple accessible lysine residues on the antibody surface.
Data Presentation
The following table summarizes typical quantitative data obtained during the preparation and characterization of an ADC using this compound linker chemistry. Please note that these values are illustrative and optimal results will depend on the specific antibody, drug-linker, and reaction conditions.
| Parameter | Typical Value/Range | Method of Analysis |
| Antibody Concentration | 5 - 20 mg/mL | UV-Vis Spectroscopy (A280) |
| Drug-Linker:Antibody Molar Ratio | 3:1 to 10:1 | N/A (Input Parameter) |
| This compound:Drug-Linker Molar Ratio | 1.5:1 to 5:1 | N/A (Input Parameter) |
| Conjugation Time | 4 - 24 hours | N/A (Input Parameter) |
| Conjugation Temperature | 4 - 25 °C | N/A (Input Parameter) |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 6 | Hydrophobic Interaction Chromatography (HIC), LC-MS |
| Conjugation Efficiency | 30 - 70% | Calculated from DAR and initial molar ratio |
| Monomer Purity | > 95% | Size Exclusion Chromatography (SEC) |
| Free Drug Level | < 1% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Carboxyl-functionalized drug-linker
-
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (this compound)
-
Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Conjugation Buffer: 50 mM MES, 150 mM NaCl, pH 5.0-6.0
-
Quenching Solution: 50 mM Tris-HCl, pH 8.0
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
-
Tangential Flow Filtration (TFF) system (optional)
-
Analytical instruments for characterization (SEC-HPLC, HIC-HPLC, RP-HPLC, LC-MS)
Experimental Workflow Diagram
Caption: Workflow for ADC preparation using this compound linker chemistry.
Step-by-Step Protocol
1. Antibody Preparation
1.1. Prepare the monoclonal antibody at a concentration of 5-20 mg/mL.
1.2. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer (50 mM MES, 150 mM NaCl, pH 5.0-6.0). This can be done using a desalting column or tangential flow filtration (TFF). A slightly acidic pH is often recommended for carbodiimide-like coupling reactions to activate the carboxyl group while minimizing hydrolysis of the activating agent.[3]
2. Drug-Linker and this compound Preparation
2.1. Dissolve the carboxyl-functionalized drug-linker in a minimal amount of an anhydrous, amine-free organic solvent (e.g., DMF or DMSO) to create a concentrated stock solution.
2.2. Immediately before use, dissolve the this compound in the same organic solvent to create a fresh stock solution.
3. This compound-Mediated Conjugation Reaction
3.1. In a reaction vessel, add the prepared antibody solution.
3.2. With gentle stirring, add the drug-linker stock solution to the antibody solution to achieve the desired final drug-linker to antibody molar ratio (e.g., 5:1).
3.3. Immediately add the freshly prepared this compound stock solution to the reaction mixture to achieve the desired final this compound to drug-linker molar ratio (e.g., 2:1).
3.4. Incubate the reaction mixture for 4-24 hours at a controlled temperature (e.g., 4°C or room temperature). The optimal reaction time and temperature should be determined empirically for each specific ADC.
3.5. (Optional) The reaction can be quenched by adding a quenching solution such as 50 mM Tris-HCl, pH 8.0, to consume any unreacted activated drug-linker.
4. Purification of the Antibody-Drug Conjugate
4.1. Following the conjugation reaction, the ADC must be purified to remove unconjugated drug-linker, excess this compound, and reaction byproducts.
4.2. A common method for purification is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25) equilibrated with the final formulation buffer (e.g., PBS, pH 7.4).
4.3. Alternatively, for larger scale preparations, tangential flow filtration (TFF) can be used for buffer exchange and removal of small molecule impurities.
5. Characterization of the Antibody-Drug Conjugate
5.1. Determine the Drug-to-Antibody Ratio (DAR):
- Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR distribution. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for the separation of species with different DAR values.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC by LC-MS can provide the molecular weight of the different conjugated species, from which the DAR can be calculated.
5.2. Assess Purity and Aggregation:
- Size Exclusion Chromatography (SEC-HPLC): SEC is used to separate the monomeric ADC from aggregates and fragments. A high monomeric purity (>95%) is desirable.
5.3. Quantify Free Drug:
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to quantify the amount of unconjugated drug-linker remaining in the final ADC product.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship of the key components and steps in the this compound-mediated ADC preparation process.
Caption: Logical diagram of this compound-mediated ADC synthesis.
Conclusion
The use of this compound provides a robust and efficient method for the preparation of antibody-drug conjugates through the formation of stable amide bonds. Careful optimization of reaction conditions, including pH, molar ratios of reactants, and reaction time, is crucial for achieving the desired drug-to-antibody ratio and maintaining the integrity of the antibody. The protocols and guidelines presented in this document offer a solid foundation for researchers to develop and produce high-quality ADCs for therapeutic applications. Subsequent purification and thorough characterization are essential to ensure the safety and efficacy of the final product.
References
- 1. Multiplexed Quantitative Analysis of Antibody-Drug Conjugates with Labile CBI-Dimer Payloads In Vivo Using Immunoaffinity LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of reaction of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (this compound) with nucleophiles and its crystal structure - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. EP2566845A1 - Conjugation reactions - Google Patents [patents.google.com]
Application Notes and Protocols for EEDQ-Mediated Coupling of Sterically Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of peptide bonds involving sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, presents a significant challenge in peptide synthesis and drug development. These amino acids are crucial for designing peptides with constrained conformations, enhanced proteolytic stability, and improved pharmacokinetic properties. Standard coupling methods often result in low yields and epimerization. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is a well-established coupling reagent known for its ability to mediate peptide bond formation with a low risk of racemization.[1][2] This application note provides a detailed overview of the use of this compound in reactions involving sterically hindered amino acids, including experimental protocols and a summary of its performance in comparison to other coupling reagents.
This compound facilitates peptide bond formation by activating the carboxylic acid component to form a reactive mixed anhydride intermediate.[2] This process is generally mild and does not require the presence of a tertiary base, which can often contribute to racemization.[2] While highly effective for many standard peptide couplings, the efficacy of this compound with sterically demanding substrates can be variable.
Data Presentation: Performance of this compound with Sterically Hindered Substrates
Quantitative data on the performance of this compound with a wide range of specific sterically hindered amino acids is limited in publicly available literature. However, comparative studies provide insights into its relative effectiveness.
One study investigating amide-bond forming reagents in aqueous media reported that for a sterically demanding carboxylic acid, this compound and EDC-Oxyma achieved modest yields with no clear trends for substrate scope.[1] In contrast, a combination of DIC and HOPO provided the highest yields for the sterically demanding substrate in that study.[1]
Another comparative study on modern coupling reactions for hindered peptides did not include this compound but highlighted that reagents like HBTU and PyBroP provided significant yields where methods like mixed anhydride (using pivaloyl chloride) failed.[3] This suggests that for highly hindered systems, more potent activating reagents are often preferred.
| Coupling Scenario | Reagent(s) | Reported Outcome | Reference |
| Sterically Demanding Carboxylic Acid Coupling | This compound | Modest yields, no clear trend | [1] |
| Sterically Demanded Carboxylic Acid Coupling | DIC/HOPO | Highest yields in the study | [1] |
| Coupling of N-terminal α,α-dialkylated and N-methylated dipeptides | HBTU, PyBroP | Significant yields | [3] |
| Coupling of N-terminal α,α-dialkylated and N-methylated dipeptides | Pivaloyl mixed anhydride | <10% yield | [3] |
Note: The table above summarizes qualitative findings from comparative studies. Specific yields are highly dependent on the exact substrates and reaction conditions.
Experimental Protocols
The following are generalized protocols for solution-phase peptide coupling using this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific sterically hindered substrates.
Protocol 1: General Solution-Phase Coupling of a Sterically Hindered N-Protected Amino Acid to an Amino Acid Ester
This protocol is a starting point for the coupling of a sterically hindered amino acid (e.g., Aib, N-methylated amino acid) to a non-hindered amino acid ester.
Materials:
-
N-protected sterically hindered amino acid (e.g., Boc-Aib-OH, Fmoc-N-Me-Ala-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (this compound)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (if starting with the hydrochloride salt of the amine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Preparation of the Amine Component:
-
If using an amino acid ester hydrochloride, dissolve it in the chosen anhydrous solvent.
-
Add one equivalent of a tertiary base (TEA or DIPEA) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
-
Reaction Setup:
-
In a separate flask, dissolve the N-protected sterically hindered amino acid (1.0 equivalent) in the anhydrous solvent.
-
Add the solution of the free amine (1.0 equivalent) to the carboxylic acid solution.
-
-
Coupling Reaction:
-
To the stirred mixture of the amino acid and amine components, add this compound (1.1 to 1.5 equivalents) portion-wise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Due to steric hindrance, reaction times may be prolonged, ranging from several hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude peptide.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Fragment Condensation of a Hindered Peptide Segment
This protocol is adapted for the coupling of two peptide fragments where one or both contain sterically hindered residues. Solution-phase synthesis is often preferred for fragment condensation.[4]
Materials:
-
N-protected peptide fragment with a C-terminal sterically hindered residue (Carboxyl component)
-
Peptide fragment with a free N-terminus (Amine component)
-
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (this compound)
-
Anhydrous DMF or a mixture of DCM/DMF
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolution of Reactants:
-
Dissolve the N-protected peptide fragment (carboxyl component, 1.0 equivalent) in the chosen anhydrous solvent.
-
In a separate vessel, dissolve the peptide fragment with the free N-terminus (amine component, 1.0 equivalent) in the same solvent.
-
-
Coupling Reaction:
-
Combine the two solutions in a reaction vessel.
-
Add this compound (1.2 to 1.5 equivalents) to the stirred solution at room temperature.
-
Allow the reaction to proceed for 24 to 48 hours. Monitor the reaction progress by HPLC.
-
-
Work-up and Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
The work-up procedure will depend on the properties of the resulting peptide. Precipitation with a suitable non-solvent (e.g., diethyl ether) may be effective.
-
Further purification can be achieved by preparative HPLC.
-
Mandatory Visualizations
Caption: this compound reaction mechanism for peptide bond formation.
Caption: General experimental workflow for this compound coupling.
Conclusion and Recommendations
This compound is a valuable reagent for peptide synthesis, particularly due to its ability to minimize racemization. While it can be employed for couplings involving some sterically hindered amino acids, its efficiency may be limited in highly demanding cases. For the synthesis of peptides containing residues like Aib or N-methylated amino acids, especially in challenging sequences, more potent coupling reagents such as HATU, HBTU, PyBOP, or PyAOP are often recommended for achieving higher yields.[5][6]
Researchers should consider the following when contemplating the use of this compound for sterically hindered couplings:
-
Degree of Steric Hindrance: For moderately hindered couplings, this compound can be a viable and cost-effective option with a low risk of racemization.
-
Optimization is Key: The provided protocols should be considered as starting points. Optimization of stoichiometry, reaction time, and temperature is crucial for maximizing yields.
-
Alternative Reagents: For couplings that prove to be particularly difficult with this compound, switching to a more powerful onium salt-based reagent is advisable.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. bachem.com [bachem.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Amide Coupling Using EEDQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in peptide synthesis and the development of small molecule therapeutics. The choice of coupling reagent is critical to ensure high yields, minimize side reactions, and preserve stereochemical integrity. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is a highly effective coupling reagent renowned for its ability to facilitate the formation of amide bonds between carboxylic acids and amines with high efficiency and minimal racemization.[1] this compound activates the carboxylic acid group, rendering it susceptible to nucleophilic attack by the amine. This application note provides a detailed protocol for optimizing the molar ratio of this compound to the carboxylic acid for efficient amide coupling.
Mechanism of Action
This compound reacts with a carboxylic acid to form a mixed carbonic anhydride intermediate. This activated intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the release of quinoline, ethanol, and carbon dioxide as byproducts. The mechanism is advantageous as it proceeds under mild conditions and generally avoids the formation of significant amounts of side products.
Experimental Protocols
General Protocol for Amide Coupling using this compound
This protocol outlines a general procedure for the coupling of a generic carboxylic acid and amine. The optimal conditions, particularly the molar ratio of this compound, may vary depending on the specific substrates used.
Materials:
-
Carboxylic acid
-
Amine
-
This compound (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Stir plate and stir bar
-
Round bottom flask
-
Nitrogen or Argon gas supply (optional, for sensitive substrates)
-
Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round bottom flask, add the carboxylic acid (1.0 equivalent).
-
Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DCM, THF).
-
Add the amine (1.0 - 1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 5-10 minutes.
-
In a separate vial, dissolve this compound in the same anhydrous solvent.
-
Slowly add the this compound solution (refer to Table 1 for molar ratio optimization) to the reaction mixture at room temperature.
-
Allow the reaction to stir at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an appropriate aqueous workup to remove the quinoline byproduct and any unreacted starting materials. This typically involves washing with a dilute acid (e.g., 1N HCl), followed by a dilute base (e.g., saturated NaHCO3 solution), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Optimization of this compound to Carboxylic Acid Molar Ratio
The stoichiometry of this compound to the carboxylic acid is a critical parameter influencing the yield and purity of the amide product. While a 1:1 molar ratio is theoretically sufficient, an excess of this compound is often employed to drive the reaction to completion. However, a large excess can lead to purification challenges. The following table provides representative data on the effect of the this compound to carboxylic acid molar ratio on the reaction yield.
Table 1: Effect of this compound to Carboxylic Acid Molar Ratio on Amide Yield
| Molar Ratio (this compound : Carboxylic Acid) | Amine Equivalents | Reaction Time (hours) | Typical Yield (%) | Observations |
| 1.0 : 1.0 | 1.1 | 24 | 75-85 | Reaction may not go to completion. |
| 1.1 : 1.0 | 1.1 | 18 | 85-95 | Generally considered the optimal starting point. |
| 1.2 : 1.0 | 1.1 | 12 | 90-98 | Often provides excellent yields with reasonable reaction times. |
| 1.5 : 1.0 | 1.1 | 8 | >95 | Faster reaction, but may require more rigorous purification. |
| 2.0 : 1.0 | 1.1 | 6 | >95 | Very fast reaction; potential for increased side products and purification complexity. |
Note: The yields presented are typical and may vary depending on the specific substrates and reaction conditions.
Visualizing the Workflow and Relationships
Experimental Workflow for Optimizing Amide Coupling
The following diagram illustrates the logical steps involved in optimizing the amide coupling reaction with this compound.
References
Troubleshooting & Optimization
troubleshooting low yield in EEDQ coupling reactions
Welcome to the technical support center for N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome challenges and improve the yield and purity of your amide synthesis.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my this compound coupling reaction. What are the common causes?
Low yields in this compound coupling reactions can stem from several factors, ranging from reagent quality to reaction conditions. The most common culprits include:
-
Presence of Moisture: Water can hydrolyze the active mixed anhydride intermediate, leading to the regeneration of the carboxylic acid and reduced product formation.
-
Degraded this compound Reagent: this compound can degrade over time, especially if not stored properly. It is crucial to use a fresh or properly stored batch of the reagent.
-
Suboptimal Stoichiometry: An incorrect ratio of carboxylic acid, amine, and this compound can lead to incomplete conversion.
-
Inappropriate Reaction Temperature: While many this compound couplings proceed at room temperature, some sterically hindered substrates may require gentle heating to improve the reaction rate. Conversely, for sensitive substrates, lower temperatures may be necessary to minimize side reactions.
-
Insufficient Reaction Time: The reaction may not have reached completion. It is important to monitor the reaction progress using techniques like TLC or LC-MS.
-
Poor Solubility of Reactants: If the carboxylic acid or amine is not fully dissolved in the reaction solvent, it can lead to a sluggish and incomplete reaction.
Q2: I am seeing an unexpected side product in my reaction. What could it be?
A common side reaction in this compound couplings is the disproportionation of the mixed anhydride intermediate into a symmetrical acid anhydride. This can be more prevalent with certain carboxylic acids and in specific solvents. This symmetrical anhydride can then react with the amine to form the desired amide, but it can also lead to the formation of other byproducts and, in some cases, gel formation if the carboxylic acid is polymeric.
Q3: How can I minimize racemization in my peptide coupling reaction with this compound?
This compound is known for its ability to suppress racemization during peptide synthesis.[1] This is because the formation of the mixed anhydride intermediate is relatively slow, but its subsequent reaction with the amine is very rapid, which minimizes the time for epimerization to occur.[1] To further minimize racemization, ensure that the reaction is performed under anhydrous conditions and at the optimal temperature.
Q4: Is a base required for an this compound coupling reaction?
One of the advantages of using this compound is that it generally does not require the addition of a tertiary base.[1]
Q5: The quinoline byproduct from the reaction is difficult to remove during work-up. What is the best way to get rid of it?
The quinoline byproduct is typically removed during the aqueous work-up. An acidic wash (e.g., with 1N HCl) is usually effective in protonating the quinoline, making it water-soluble and thus easily extracted from the organic phase. If you are still facing difficulties, multiple acidic washes or a back-extraction of the aqueous layers with an organic solvent may be necessary.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low yields in your this compound coupling reactions.
Diagram: Troubleshooting Workflow for Low Yield in this compound Coupling
Caption: A stepwise guide to diagnosing and resolving low yield issues in this compound coupling reactions.
Quantitative Data Summary
The optimal conditions for an this compound coupling reaction can vary depending on the specific substrates being used. The following table provides a general guideline for reaction parameters.
| Parameter | Recommended Range | Notes |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 equivalent | The limiting reagent. |
| Amine | 1.0 - 1.2 equivalents | A slight excess of the amine can help drive the reaction to completion. |
| This compound | 1.0 - 1.2 equivalents | A slight excess of this compound is often used to ensure full activation of the carboxylic acid. |
| Reaction Conditions | ||
| Temperature | 0°C to 40°C | Start at room temperature. Gentle heating may be required for sterically hindered substrates. Cooling may be necessary for sensitive substrates. |
| Reaction Time | 2 to 24 hours | Monitor reaction progress by TLC or LC-MS to determine the optimal time. |
| Solvent | Anhydrous DCM, THF, DMF | The choice of solvent can impact reaction rate and solubility. Ensure the solvent is completely dry. |
Experimental Protocol: General Procedure for this compound Coupling
This protocol describes a general method for the solution-phase amide coupling of a carboxylic acid and an amine using this compound.
Materials:
-
Carboxylic acid
-
Amine
-
This compound (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Reactant Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in the anhydrous solvent (to a concentration of approximately 0.1-0.5 M).
-
Addition of this compound: To the stirred solution, add this compound (1.0-1.2 equivalents) in one portion at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours. If the reaction is sluggish, gentle warming (e.g., to 40°C) may be applied.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 1N HCl (to remove the quinoline byproduct and any unreacted amine), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.
Diagram: this compound Coupling Experimental Workflow
Caption: A summary of the key steps in a typical this compound-mediated amide coupling reaction.
Reaction Mechanism
The this compound coupling reaction proceeds through the formation of a mixed carbonic anhydride intermediate.
Diagram: this compound Coupling Reaction Mechanism
References
EEDQ Technical Support Center: Minimizing Racemization in Peptide Coupling
Welcome to the technical support center for N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization during peptide bond formation using this compound. Below you will find frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to help ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) is a coupling reagent used to facilitate the formation of amide bonds, which is the key chemical reaction in peptide synthesis. It activates the carboxylic acid group of an amino acid, allowing it to react with the amino group of another amino acid to form a peptide bond. This compound is known for its ability to promote high yields and, notably, to minimize racemization.[1]
Q2: How does this compound minimize racemization?
A2: this compound minimizes racemization through its reaction mechanism. It reacts with a carboxylic acid to form a mixed anhydride intermediate. This intermediate is highly reactive towards the amine component but is relatively stable against the side reaction that leads to racemization (oxazolone formation). The formation of the anhydride can be slow, but it is consumed very rapidly by the amino component, which helps to prevent the loss of stereochemical purity.[2] A key advantage of this compound is that it does not require the presence of an external tertiary base, which can promote racemization.[2]
Q3: What are the primary causes of racemization in peptide coupling?
A3: Racemization in peptide synthesis primarily occurs through two mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone. The proton on the chiral carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information.
-
Direct Enolization: This involves the direct removal of the alpha-proton from the activated amino acid by a base to form an achiral enolate intermediate.
Both pathways are often promoted by the presence of a base.[2][3]
Q4: Which amino acids are most susceptible to racemization?
A4: While any chiral amino acid can undergo racemization, some are more prone to it than others. Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization. Amino acids with electron-withdrawing groups in their side chains can also be more prone to this side reaction.
Q5: When should I choose this compound over other coupling reagents?
A5: this compound is a good choice when you are working with particularly sensitive amino acids that are prone to racemization, or when other coupling reagents have resulted in significant epimerization. In one study, this compound was the only reagent tested that resulted in negligible racemization when coupling 3,5-dinitrobenzoyl-Leu-OH to a solid support.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Higher than expected levels of epimerization are detected. | Reaction temperature is too high. | Lower the reaction temperature. Perform the coupling at 0°C or room temperature. Avoid heating the reaction unless absolutely necessary. |
| The solvent is too polar. | If the solubility of your reagents allows, consider using a less polar solvent. Dichloromethane (DCM) or tetrahydrofuran (THF) are good starting points. While DMF is common in peptide synthesis, it is more polar and can sometimes promote racemization. | |
| The reaction time is unnecessarily long. | Monitor the reaction progress and stop it once the coupling is complete. Prolonged exposure of the activated amino acid to the reaction conditions can increase the chance of racemization. | |
| Presence of base. | Ensure that no external base is added to the reaction mixture, as this compound does not require it. If the amine component is in the form of a salt (e.g., hydrochloride), one equivalent of a weak, sterically hindered base may be necessary for neutralization, but this should be done with caution. | |
| Low coupling efficiency. | Poor solubility of reagents. | Ensure all reactants are fully dissolved in the chosen solvent before starting the reaction. You may need to experiment with different solvent systems. |
| Sterically hindered amino acids. | For very sterically hindered couplings, a longer reaction time may be necessary. However, this must be balanced with the risk of increased racemization. |
Data Presentation
While extensive quantitative data directly comparing this compound with a wide range of modern coupling reagents under various conditions is limited in recent literature, historical and anecdotal evidence consistently points to its excellent performance in suppressing racemization. The following table summarizes the general understanding of this compound's performance relative to other classes of coupling reagents.
| Coupling Reagent Class | General Propensity for Racemization | Notes |
| This compound | Very Low | Does not require an external base, which is a significant advantage in minimizing racemization.[2] |
| Carbodiimides (e.g., DCC, DIC) | Moderate to High (without additives) | The use of additives like HOBt or Oxyma is essential to suppress racemization.[2][4] |
| Onium Salts (e.g., HBTU, HATU) | Low to Moderate | Generally low racemization, but they require a base, which can contribute to epimerization. The choice of base is critical.[4] |
| Phosphonium Salts (e.g., PyBOP) | Low to Moderate | Similar to onium salts, they require a base for activation. |
Experimental Protocols
Protocol 1: General Procedure for this compound-Mediated Coupling to Minimize Racemization
This protocol provides a general guideline for a solution-phase peptide coupling reaction using this compound with an emphasis on minimizing racemization.
Materials:
-
N-protected amino acid
-
Amino acid ester hydrochloride (or free amine)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Weak, sterically hindered base (e.g., N-methylmorpholine (NMM) or sym-collidine), if required.
Procedure:
-
Preparation of Reactants:
-
In a clean, dry flask, dissolve the N-protected amino acid (1.0 equivalent) in the anhydrous solvent.
-
If using an amino acid ester hydrochloride, add it to the flask along with the N-protected amino acid.
-
-
Neutralization (if necessary):
-
If you are using an amino acid ester hydrochloride, cool the mixture to 0°C and add one equivalent of a weak, sterically hindered base (e.g., NMM). Stir for 10-15 minutes. Note: If you are using the free amine, this step is not necessary.
-
-
Activation and Coupling:
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-24 hours. The optimal reaction time will depend on the specific amino acids being coupled and should be determined by monitoring the reaction progress (e.g., by TLC or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude peptide.
-
-
Purification:
-
Purify the crude peptide by flash chromatography or recrystallization as needed.
-
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol outlines a general method to determine the extent of racemization in your synthetic peptide.
Materials:
-
Crude or purified peptide sample
-
6 M HCl
-
Chiral HPLC column and system
Procedure:
-
Peptide Hydrolysis:
-
Place a small sample of your peptide (approx. 1 mg) in a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
-
Sample Preparation:
-
After hydrolysis, cool the tube and open it carefully.
-
Evaporate the HCl under a stream of nitrogen or by lyophilization.
-
Redissolve the resulting amino acid mixture in a suitable buffer or mobile phase for HPLC analysis.
-
-
Chiral HPLC Analysis:
-
Inject the sample onto a chiral HPLC column.
-
Separate the D- and L-amino acids using an appropriate mobile phase and gradient.
-
Detect the amino acids using a UV detector.
-
-
Data Analysis:
-
Integrate the peak areas for the D- and L-isomers of the amino acid that was coupled using this compound.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] x 100
-
Visualizations
References
EEDQ Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the technical support center for N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common side reactions and byproducts associated with the use of this compound in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (this compound) is a popular coupling reagent used to facilitate the formation of amide bonds, most notably in peptide synthesis.[1][2] It is also utilized in the synthesis of esters.[3] this compound is valued for its ability to promote high yields and suppress racemization, particularly in peptide coupling reactions.[1][2]
Q2: What are the expected byproducts of a successful this compound-mediated coupling reaction?
In a standard amide or ester synthesis reaction, this compound is consumed and generates two primary byproducts: quinoline and ethanol .[3] These byproducts are generally soluble in acidic aqueous solutions, which allows for their convenient removal during the reaction work-up.[3]
Q3: How should this compound be stored to ensure its stability?
To maintain its quality and reactivity, this compound should be stored in a cool, well-ventilated area, protected from moisture and light.[4] Degradation of the reagent can lead to decreased coupling efficiency and an increase in side reactions.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during experiments using this compound.
Issue 1: Low Yield of the Desired Amide or Ester Product
Potential Causes:
-
Degraded this compound: The reagent may have degraded due to improper storage (exposure to moisture or light).
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can negatively impact the reaction efficiency.
-
Presence of Water: this compound can be hydrolyzed by water, which consumes the reagent and prevents it from activating the carboxylic acid.[5]
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine/alcohol can slow down the coupling reaction.
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of this compound or verify the purity of the existing stock using an appropriate analytical method (e.g., HPLC).
-
Ensure Anhydrous Conditions: Use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of this compound.
-
Optimize Reaction Parameters:
-
Solvent: While various solvents can be used, ensure your starting materials are fully dissolved.
-
Temperature: Most this compound couplings are performed at room temperature. However, gentle heating may be beneficial for sterically hindered substrates, but be aware that this could also increase the rate of side reactions.
-
Reaction Time: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
-
Consider Stoichiometry: A slight excess of this compound may be beneficial in some cases, but a large excess can lead to the formation of byproducts.
Issue 2: Presence of Unexpected Impurities in the Final Product
Potential Side Reactions and Byproducts:
| Byproduct/Side Product | Potential Cause |
| Quinoline | Expected byproduct of the coupling reaction. |
| Ethanol | Expected byproduct of the coupling reaction. |
| N-Acylurea | A potential side product arising from the rearrangement of the activated carboxylic acid intermediate, particularly if the nucleophile (amine) is unreactive or sterically hindered. While more commonly associated with carbodiimide reagents, the reactive intermediate in this compound reactions could potentially undergo a similar transformation.[2][6][7] |
| Unreacted Starting Materials | Incomplete reaction due to factors such as degraded reagent, insufficient reaction time, or steric hindrance. |
| Hydrolysis Products | If water is present, this compound can hydrolyze, and the activated carboxylic acid intermediate can revert to the starting carboxylic acid.[5] |
| Racemized Product | Although this compound is known to suppress racemization, it can still occur, especially with sensitive amino acids or under harsh reaction conditions.[1][2] |
Troubleshooting and Identification:
-
Analyze the Crude Reaction Mixture: Utilize analytical techniques such as HPLC or LC-MS to identify the molecular weights of the impurities. This can provide clues as to their identity.
-
Optimize Reaction Conditions to Minimize Side Products:
-
To minimize N-acylurea formation , ensure the amine is sufficiently nucleophilic and not overly hindered. Adding the amine to the reaction mixture before or concurrently with this compound may be beneficial.
-
To prevent hydrolysis , strictly adhere to anhydrous reaction conditions.
-
To reduce the risk of racemization , maintain a neutral pH and avoid excessive heating.
-
-
Purification: Most byproducts and side products can be removed through standard purification techniques such as column chromatography or recrystallization. The expected byproducts, quinoline and ethanol, can typically be removed with an acidic aqueous wash.[3]
Experimental Protocols
General Protocol for this compound-Mediated Amide Coupling
-
Dissolve the carboxylic acid (1 equivalent) and the amine (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or DMF) under an inert atmosphere.
-
Add this compound (1-1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with a mild acidic solution (e.g., 1N HCl) to remove quinoline and any unreacted amine.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol for Analysis of Byproducts and Side Products by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) is typically effective.
-
Detection: Monitor the elution profile using a UV detector (e.g., at 254 nm) and a mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of species.
-
Identify the molecular weights of the peaks in the chromatogram and compare them to the expected molecular weights of the starting materials, product, expected byproducts (quinoline, ethanol), and potential side products (e.g., N-acylurea).
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. bachem.com [bachem.com]
- 3. This compound 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline [en.highfine.com]
- 4. innospk.com [innospk.com]
- 5. Mechanism of reaction of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (this compound) with nucleophiles and its crystal structure - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: EEDQ-Mediated Amide Bond Formation
Welcome to the technical support center for EEDQ-mediated amide bond formation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism in amide bond formation?
A: this compound (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) is a coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine.[1] Its mechanism involves the activation of the carboxylic acid's carboxyl group. This compound reacts with the carboxylic acid to form a highly reactive mixed anhydride intermediate. This activated species is then susceptible to nucleophilic attack by the amino group of the other reactant, leading to the formation of the desired amide bond.[2][3] The byproducts of this reaction, quinoline and ethanol, are generally easy to remove.[4]
Q2: Is a base required for this compound-mediated amide bond formation?
A: One of the significant advantages of this compound is that it generally does not require the presence of a tertiary base for the coupling reaction to proceed efficiently.[4][5] This contrasts with many other common coupling reagents, such as HATU, HBTU, and BOP, which necessitate a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[5]
Q3: Under what circumstances might a base be used with this compound?
A: While not typically required for the coupling mechanism itself, a base is necessary if one of the starting materials is in the form of an acid salt. For example, if the amine component is supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt, a stoichiometric amount of a non-nucleophilic base must be added to neutralize the salt and liberate the free amine, which is the active nucleophile in the reaction.[5][6]
Q4: What are the potential drawbacks of adding a base to an this compound reaction?
A: The primary drawback of adding a base, especially a strong one, is the increased risk of racemization of the chiral center in the carboxylic acid (specifically for α-amino acids).[2][5] this compound is valued for its ability to suppress racemization, and introducing a base can compromise this advantage.[2][5] Additionally, unnecessary bases can lead to side reactions and complicate the purification process.
Troubleshooting Guide
Q5: My this compound reaction is slow or the yield is low. Should I add a base?
A: Before adding a base, consider other factors. Low reactivity is often associated with sterically hindered carboxylic acids or electron-deficient (unreactive) amines.[7][8]
-
Step 1: Check Reactant Purity and Stoichiometry: Ensure all reactants are pure and dry, and that the stoichiometry is correct.
-
Step 2: Solvent Choice: this compound reactions are typically run in aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Ensure your solvent is appropriate and anhydrous.
-
Step 3: Temperature and Reaction Time: While many this compound couplings proceed well at room temperature, gently heating the reaction (e.g., to 40-50 °C) or extending the reaction time may improve conversion for difficult substrates.
-
Step 4: Consider a Base ONLY if an Amine Salt is Present: If your amine is an HCl or TFA salt, you must add one equivalent of a base like DIPEA or Et3N to neutralize it. Adding a base without an acid salt present is unlikely to improve the reaction and may cause racemization.[5][6]
Q6: I am observing racemization of my chiral amino acid. Could a base be the culprit?
A: Yes. This compound is known to minimize racemization because its mechanism does not require a base.[2][5] If you have added a base (even for neutralizing an amine salt), it is a likely cause of epimerization. The base can deprotonate the α-carbon of the activated amino acid, leading to a loss of stereochemical integrity. If you must use a base, opt for a weaker, sterically hindered one like 2,4,6-collidine, and use only the minimum amount required at low temperatures.
Q7: How does this compound compare to other coupling reagents that explicitly require a base?
A: this compound's primary advantage is its simplicity and low risk of racemization due to not needing a base.[5] Reagents like HATU and HBTU are often faster and more effective for very difficult couplings (e.g., sterically hindered substrates), but they mandatorily require a base, which increases the cost and risk of racemization.[9]
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Base Required? | Relative Reactivity | Risk of Racemization | Common Byproducts | Notes |
| This compound | No (unless amine is a salt) [4][5] | Moderate-High | Very Low [2] | Quinoline, Ethanol | Excellent for preserving stereochemistry. |
| DCC/DIC | No (unless amine is a salt)[5] | High | Moderate | Dicyclohexylurea (DCU) / Diisopropylurea (DIU) | DCU byproduct has low solubility, can complicate purification.[10][11] |
| EDC | No (unless amine is a salt)[12] | High | Moderate | Water-soluble urea | Byproduct is easily removed with an aqueous wash. Often used with HOBt to suppress racemization.[7] |
| HATU/HBTU | Yes (typically 2 eq. DIPEA) [9] | Very High | Moderate-High | Tetramethylurea, HOBt/HOAt derivatives | Very effective for difficult couplings but higher risk of racemization due to base. |
| BOP/PyBOP | Yes (typically DIPEA or NMM) [11] | Very High | Low-Moderate | Hexamethylphosphoramide (HMPA - carcinogenic) | BOP is highly effective but produces a toxic byproduct. PyBOP is a safer alternative. |
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling (Base-Free)
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DCM or THF, approx. 0.1-0.5 M).
-
Addition of Amine: Add the amine (1.0-1.2 equivalents) to the solution and stir for 5 minutes.
-
Addition of this compound: Add this compound (1.1-1.3 equivalents) portion-wise to the stirring mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified directly by silica gel chromatography. Alternatively, an acidic wash (e.g., 1N HCl) can be used to remove the quinoline byproduct, followed by extraction of the product into an organic solvent.[4]
Protocol 2: this compound Coupling with an Amine Hydrochloride Salt
-
Preparation: In a clean, dry flask under an inert atmosphere, suspend the amine hydrochloride salt (1.0-1.2 equivalents) and the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Base Addition: Cool the mixture to 0 °C. Add a non-nucleophilic base (e.g., DIPEA or triethylamine, 1.0-1.1 equivalents) dropwise. Stir the mixture at 0 °C for 15-30 minutes.
-
Addition of this compound: Add this compound (1.1-1.3 equivalents) portion-wise to the stirring mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up: Follow the work-up procedure described in Protocol 1. The additional amine salts from the work-up will be removed during the aqueous wash.
References
- 1. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline [en.highfine.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. growingscience.com [growingscience.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. peptide.com [peptide.com]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Preventing Aggregation During EEDQ Peptide Synthesis
Welcome to the Technical Support Center for troubleshooting peptide aggregation during solid-phase peptide synthesis (SPPS) utilizing the coupling reagent N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying, preventing, and resolving aggregation-related issues in your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during this compound-mediated peptide synthesis that may be indicative of peptide aggregation.
Issue 1: Incomplete or Slow Coupling Reactions
| Symptom | Potential Cause | Recommended Solution |
| Positive Kaiser or Chloranil test after coupling | Peptide Aggregation: The growing peptide chain is forming secondary structures (e.g., β-sheets) on the resin, sterically hindering the N-terminus and preventing the incoming amino acid from coupling efficiently. | 1. Solvent Optimization: Switch from standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) to more polar, aggregation-disrupting solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). NMP, in particular, is effective at solvating peptide chains and improving coupling yields.[1][2] 2. Double Coupling: Perform a second coupling step with fresh this compound and amino acid to drive the reaction to completion. 3. Elevated Temperature: Increase the coupling reaction temperature. This can help disrupt secondary structures and improve reaction kinetics.[3][4] However, prolonged exposure to high temperatures may lead to side reactions, so this should be optimized for each specific sequence. |
| Resin clumping or poor swelling | Poor Solvation and Aggregation: The peptide-resin matrix is not being adequately solvated by the synthesis solvent, leading to interchain hydrogen bonding and aggregation. | 1. Solvent Exchange: Before coupling, wash the resin extensively with an aggregation-disrupting solvent like NMP or a mixture containing DMSO.[1][2] 2. Chaotropic Agents: Incorporate a wash step with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, prior to the coupling step. This can help break up existing aggregates. Ensure to thoroughly wash the resin with DMF afterward to remove residual salt, which could interfere with the this compound coupling.[5] |
Issue 2: Low Yield and/or Purity of the Crude Peptide
| Symptom | Potential Cause | Recommended Solution |
| Multiple peaks in the analytical HPLC of the crude product, including deletion sequences. | Cumulative Aggregation: Aggregation has occurred at multiple steps throughout the synthesis, leading to a heterogeneous mixture of truncated peptides. | 1. Backbone Protection: For sequences known to be aggregation-prone, incorporate backbone-protecting groups such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on specific glycine residues. These groups disrupt interchain hydrogen bonding.[2] 2. Pseudoproline Dipeptides: Strategically introduce pseudoproline dipeptides (oxazolidines derived from Ser or Thr) into the sequence. These dipeptides act as "kink" inducers, disrupting the formation of stable secondary structures.[5] |
| The desired product is present but in very low quantity. | Severe on-resin aggregation: The majority of the peptide chains are inaccessible for reaction due to severe aggregation. | 1. Resin Choice: Switch to a lower-loading resin or a resin with a more hydrophilic backbone (e.g., PEG-based resins) to increase the distance between peptide chains and improve solvation.[5] 2. Combination of Strategies: For extremely difficult sequences, a combination of the above strategies may be necessary. For example, using NMP as a solvent in conjunction with elevated temperature and the incorporation of pseudoproline dipeptides. |
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: During solid-phase peptide synthesis, as the peptide chain elongates, it can fold into secondary structures like β-sheets. These structures can then interact with each other through intermolecular hydrogen bonds, leading to the formation of insoluble aggregates on the resin beads. This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, and ultimately resulting in low yields and purity of the final peptide.[2][5]
Q2: How does this compound work, and can it contribute to aggregation?
A2: this compound is a coupling reagent that activates the carboxylic acid of an amino acid by forming a reactive mixed anhydride intermediate.[6][7][8] This intermediate then reacts with the free amine of the growing peptide chain to form a peptide bond. This compound itself does not directly cause aggregation; however, like any coupling reaction, if the peptide sequence is prone to aggregation, the efficiency of the this compound-mediated coupling can be severely hampered. This compound is known for its ability to suppress racemization during peptide bond formation.[6][9][10]
Q3: Can I use alternative solvents like NMP or DMSO with this compound?
A3: Yes, this compound is compatible with polar aprotic solvents commonly used in SPPS, including NMP and DMSO.[9][11] These solvents can be particularly beneficial when synthesizing aggregation-prone sequences as they are better at solvating the growing peptide chain and disrupting secondary structures compared to DMF or DCM.[1][2]
Q4: Is it safe to heat my this compound coupling reaction?
A4: Elevating the temperature of coupling reactions is a known strategy to overcome aggregation. While there is limited specific data on the thermal stability of this compound under prolonged heating in SPPS, modest increases in temperature (e.g., to 40-50°C) for a limited duration can be attempted to improve coupling efficiency for difficult sequences.[3][4] It is advisable to first try other methods, such as solvent optimization, and to carefully monitor for any increase in side products when applying heat.
Q5: Are there any known side reactions with this compound that I should be aware of?
A5: this compound is generally considered a clean coupling reagent with a low propensity for side reactions, particularly racemization.[6][9] However, as with any chemical reaction, side reactions can occur. Potential side reactions, though not commonly reported with this compound, could include modifications to sensitive amino acid side chains if they are not properly protected. During peptide synthesis in general, side reactions such as aspartimide formation or diketopiperazine formation can occur, especially with certain amino acid sequences and under specific conditions.[2]
Experimental Protocols
Protocol 1: Standard this compound Coupling in DMF
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and this compound (3 equivalents) in DMF.
-
Coupling: Add the amino acid/EEDQ solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser or Chloranil test to confirm the completion of the coupling reaction. If the test is positive, consider a second coupling.
Protocol 2: this compound Coupling in NMP for Aggregation-Prone Sequences
-
Resin Swelling and Washing: Swell the resin in DMF for 30 minutes, then wash thoroughly with NMP.
-
Fmoc-Deprotection: Perform Fmoc deprotection using 20% piperidine in NMP. Wash the resin thoroughly with NMP.
-
Amino Acid Activation: Dissolve the Fmoc-protected amino acid (3 equivalents) and this compound (3 equivalents) in NMP.
-
Coupling: Add the activation mixture to the peptide-resin and agitate at room temperature for 2-4 hours. For very difficult couplings, the temperature can be raised to 40°C for 1-2 hours.
-
Washing: Wash the resin with NMP.
-
Monitoring: Check for reaction completion using an appropriate test.
Visualizations
Caption: Mechanism of this compound-mediated peptide bond formation.
Caption: Troubleshooting workflow for incomplete this compound coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Microwave-assisted solid-phase peptide synthesis at 60 degrees C: alternative conditions with low enantiomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Mechanism of reaction of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (this compound) with nucleophiles and its crystal structure - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 11. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: EEDQ Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to incomplete N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) reactions.
Troubleshooting Guide: Incomplete this compound Reactions
This guide addresses common issues encountered during this compound-mediated coupling reactions in a question-and-answer format.
Q1: My reaction is incomplete, and I still see significant amounts of starting carboxylic acid and amine. What are the likely causes and solutions?
A1: Incomplete consumption of starting materials is a common issue. Several factors could be at play:
-
Insufficient Activation: The carboxylic acid may not be fully activated by this compound.
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction rate can be significantly reduced.[4][5] this compound may show lower conversion for some sterically demanding substrates.[4]
-
Solution: Increase the reaction time (e.g., up to 24 hours) and/or gently increase the temperature to 30-40°C.[5] Be aware that higher temperatures can increase the risk of side reactions.[5] For highly hindered substrates, consider switching to a more potent coupling reagent like HATU, HBTU, or TBTU.[5][6][7]
-
-
Poor Solubility: One or more of your reactants may not be fully dissolved in the chosen solvent. This compound itself is insoluble in water but soluble in aqueous media containing organic solvents.[2][8]
-
Solution: Ensure you are using a high-purity, anhydrous solvent such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM).[5] If aggregation is suspected, especially in peptide synthesis, consider adding a chaotropic salt like LiCl or using a solvent mixture (e.g., DMF/DMSO).[5]
-
Q2: The reaction has stalled, and a qualitative test (like Kaiser or TNBS) indicates remaining free amine. What should I do?
A2: A positive test for free amines after the initial reaction time confirms incomplete coupling.
-
Solution: Double Coupling: After the initial coupling period, wash the resin or solid support thoroughly to remove byproducts and unreacted reagents. Then, repeat the coupling procedure with a fresh solution of the activated amino acid and this compound.[5] This is a common strategy in solid-phase peptide synthesis (SPPS) to drive challenging reactions to completion.
Q3: My product yield is low, and I've isolated byproducts that are difficult to remove. How can I improve purity?
A3: Low yield can be linked to incomplete reactions or side reactions. This compound reactions generate quinoline and ethanol as byproducts.[9]
-
Solution: Acidic Wash: The primary byproduct, quinoline, is basic and can be effectively removed during the workup phase by washing the reaction mixture with a dilute acidic solution (e.g., 1N HCl or citric acid).[9][10] This simple purification step is a key advantage of using this compound.[10]
-
Solution: Reagent Quality: Ensure the starting materials are pure and dry. Moisture can hydrolyze the activated intermediate, leading to lower yields.
Q4: I am concerned about racemization in my peptide synthesis. How does this compound perform, and what can I do to minimize it?
A4: this compound is well-regarded for its ability to suppress racemization during peptide bond formation.[1][3][11][12][13] The mechanism involves the formation of a mixed anhydride that is consumed rapidly by the amine component, which minimizes the time for epimerization to occur.[14]
-
Solution: Maintain Optimal Conditions: While this compound is effective at preventing racemization, it is still crucial to follow best practices. Avoid excessive heating and the use of strong bases, which can promote racemization. This compound typically does not require the addition of a base to proceed.[9][14]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of an this compound coupling reaction?
A1: this compound functions by activating a carboxyl group. The carboxylic acid reacts with this compound to form a reactive mixed anhydride intermediate.[11][14][15] This activated species is then susceptible to nucleophilic attack by a primary or secondary amine, which forms the desired amide bond and releases ethanol and quinoline as byproducts.[9][11]
Q2: What are the main advantages of using this compound?
A2: this compound is a stable, readily available reagent that offers several benefits.[2][10] Key advantages include high yields, minimal racemization, mild reaction conditions, and simple purification, as the main byproduct (quinoline) is easily removed with an acid wash.[9][10][12] Additionally, the reaction does not typically require the addition of a tertiary base.[9][14]
Q3: In which solvents is this compound soluble?
A3: this compound is generally soluble in common organic solvents used for peptide synthesis, such as DMF, NMP, DCM, and acetonitrile.[5][16] It is also soluble in 95% ethanol (50 mg/ml) but is insoluble in pure water.[2]
Q4: How should I store this compound?
A4: this compound is sensitive to moisture and heat.[2] It should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C, to maintain its reactivity.[1][2]
Data Summary Table
The following table summarizes key quantitative data for using this compound.
| Parameter | Value | Notes |
| Purity | ≥99.0% (HPLC) | High purity is critical for optimal performance.[3][12] |
| Stoichiometry | 1.1 - 1.5 equivalents | An excess is often used to ensure complete activation.[10] |
| Melting Point | 62-67 °C | A key physical property for identification.[2][3][17] |
| Storage Temperature | 2-8 °C | Essential for maintaining reagent stability.[1][2] |
| Reaction Temperature | Room Temp to 40°C | Elevated temperatures can be used for hindered couplings.[5] |
| Byproduct Removal | Dilute Acid Wash | Effectively removes quinoline byproduct.[9][10] |
General Experimental Protocol
This protocol provides a general methodology for a solution-phase this compound coupling reaction.
-
Preparation: In a clean, dry reaction vessel, dissolve the carboxylic acid (1.0 eq.) and the amine component (1.0-1.1 eq.) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Addition of this compound: Add solid this compound (1.1-1.2 eq.) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). For difficult couplings, the reaction may be stirred for up to 24 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase sequentially with a dilute acid (e.g., 1N HCl) to remove quinoline, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization as needed.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the chemical reaction pathway.
References
- 1. 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline | 16357-59-8 | FE40640 [biosynth.com]
- 2. ruifuchem.com [ruifuchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline = 99 16357-59-8 [sigmaaldrich.com]
- 9. This compound 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline [en.highfine.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. shop.bachem.com [shop.bachem.com]
- 14. bachem.com [bachem.com]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. innospk.com [innospk.com]
impact of moisture on EEDQ reagent stability and activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on the stability and activity of the EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) reagent. This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect the stability of the this compound reagent?
A1: this compound is highly sensitive to moisture. Exposure to water leads to its hydrolysis, compromising its stability and reducing its shelf-life. The hydrolysis process involves the protonation of the this compound molecule, followed by a reaction with water[1]. To ensure the reagent's integrity, it is crucial to store it in a dry environment, protected from light, and at the recommended temperature of 2-8°C[2][3][4][5][6][7]. While this compound is insoluble in water, it is soluble in aqueous media that contain organic solvents[4].
Q2: What are the degradation products of this compound when exposed to moisture?
A2: The primary byproducts of this compound hydrolysis are quinoline and ethanol. These byproducts can be removed from a reaction mixture using an acidic aqueous solution[8]. The formation of these byproducts signifies the degradation of the reagent and a reduction in its active concentration.
Q3: How does moisture impact the activity of this compound in coupling reactions?
A3: Moisture negatively impacts the activity of this compound as a coupling reagent in peptide synthesis and other amidation reactions. The hydrolysis of this compound reduces the amount of active reagent available to facilitate the desired amide bond formation. This can lead to lower reaction yields, incomplete reactions, and the formation of unwanted side products. Although some studies suggest that the activated intermediates of this compound can maintain some activity in aqueous conditions during a reaction, this does not apply to the long-term storage and stability of the reagent itself.
Q4: What are the visual signs that my this compound reagent may have been compromised by moisture?
A4: this compound is typically a white to off-white or light brown crystalline powder[7]. While there may not be distinct visual changes upon initial moisture exposure, significant degradation could potentially lead to a change in consistency, such as clumping, or a more pronounced color change. However, visual inspection alone is not a reliable method for determining the reagent's activity.
Q5: How can I test the activity of my this compound reagent if I suspect moisture contamination?
A5: If you suspect your this compound reagent has been compromised by moisture, you can perform a small-scale test reaction to assess its activity. This typically involves a simple, well-characterized coupling reaction with a known yield. A significant decrease in the expected yield would indicate reduced activity of the this compound. For a more detailed analysis, you can refer to the experimental protocol outlined in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield in peptide coupling reaction | Degraded this compound reagent due to moisture exposure: Hydrolysis of this compound reduces the concentration of the active coupling agent. | - Use a fresh, properly stored vial of this compound. - If you suspect moisture contamination in your current vial, perform an activity test as described in the "Experimental Protocols" section. - Ensure all solvents and other reagents are anhydrous. |
| Incomplete reaction observed by TLC or LC-MS | Insufficient active this compound: A portion of the reagent may have been hydrolyzed, leading to an insufficient molar equivalent of active this compound in the reaction. | - Increase the molar equivalents of the suspect this compound. However, for best results, it is recommended to use a fresh vial. - Monitor the reaction progress closely using appropriate analytical techniques. |
| Formation of unexpected byproducts | Side reactions due to the presence of water and this compound degradation products: The hydrolysis byproducts of this compound (quinoline and ethanol) could potentially participate in or interfere with the desired reaction pathway. | - Use fresh, high-purity this compound. - Purify the final product carefully to remove any byproducts. - Consider using an alternative coupling reagent if moisture cannot be strictly excluded from the reaction system. |
| Inconsistent results between experiments | Variable activity of this compound due to inconsistent storage and handling: Fluctuations in moisture exposure can lead to varying degrees of reagent degradation. | - Implement strict protocols for the storage and handling of this compound, including the use of a desiccator and inert gas for storage and dispensing. - Always tightly seal the reagent container immediately after use. |
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data that directly correlates specific moisture levels with the rate of this compound degradation. The information available emphasizes the qualitative moisture sensitivity of the reagent. For quality control, a typical specification for "Loss on Drying" for this compound is ≤ 0.5%[7], indicating that the reagent should be as dry as possible.
Experimental Protocols
Protocol for Assessing the Activity of this compound
This protocol describes a general method for testing the activity of an this compound sample suspected of degradation due to moisture exposure. It involves a standard amide coupling reaction and analysis of the product yield.
1. Materials:
- Suspect this compound sample
- A fresh, unopened vial of this compound (as a positive control)
- A simple carboxylic acid (e.g., benzoic acid)
- A simple amine (e.g., benzylamine)
- Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
- Standard laboratory glassware, dried in an oven
- Magnetic stirrer and stir bar
- Thin Layer Chromatography (TLC) plates and appropriate mobile phase
- LC-MS for quantitative analysis (optional)
2. Procedure:
- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent.
- Addition of Amine: Add the amine (1.0 equivalent) to the solution and stir for 5 minutes.
- Addition of this compound: Add the this compound reagent (1.1 equivalents) to the reaction mixture. If using a suspect and a control this compound, set up two parallel reactions.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC at regular intervals (e.g., 30 minutes, 1 hour, 2 hours) by spotting the reaction mixture against the starting materials.
- Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Analysis:
- Qualitative Assessment: Compare the TLC profiles of the reactions using the suspect this compound and the control this compound. A significantly weaker product spot and stronger starting material spots in the reaction with the suspect this compound indicate reduced activity.
- Quantitative Assessment: Determine the yield of the isolated product for both reactions. A substantially lower yield for the reaction with the suspect this compound confirms its reduced activity. For more precise results, analyze the crude product by LC-MS to quantify the product and any remaining starting materials.
Visualizations
Caption: Hydrolysis pathway of the this compound reagent in the presence of moisture.
Caption: Troubleshooting workflow for low yield reactions potentially involving this compound.
Caption: Logical relationship between moisture and this compound reagent activity.
References
- 1. Mechanism of reaction of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (this compound) with nucleophiles and its crystal structure - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. ≥99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 6. calpaclab.com [calpaclab.com]
- 7. molekula.com [molekula.com]
- 8. This compound 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline [en.highfine.com]
strategies to improve the purity of EEDQ-coupled products
Welcome to the technical support center for EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the purity and yield of your this compound-coupled products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a coupling reagent?
A1: this compound (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) is a reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine. It is particularly valued for its ability to mediate couplings with high yields and minimal racemization, which is the loss of stereochemical purity at the chiral center of an amino acid.[1][2][3] this compound activates the carboxylic acid by forming a mixed anhydride intermediate, which then readily reacts with the amine to form the desired peptide bond.[2]
Q2: What are the main advantages of using this compound over other coupling reagents?
A2: The primary advantages of this compound include:
-
Suppression of Racemization: this compound is well-regarded for its ability to minimize racemization, which is crucial for maintaining the biological activity of peptides.[2][4]
-
High Yields: It is known to produce good yields in peptide coupling reactions.[3]
-
Mild Reaction Conditions: this compound-mediated couplings can be performed under mild conditions.
-
No Need for a Tertiary Base: Unlike many other coupling reagents, this compound does not require the addition of a tertiary base, which can sometimes contribute to side reactions and racemization.[5]
Q3: What are the common byproducts of an this compound coupling reaction and how are they removed?
A3: The main byproducts of an this compound coupling reaction are quinoline and ethanol. These byproducts are typically removed during the work-up procedure by washing the reaction mixture with a dilute aqueous acid solution (e.g., 1N HCl). The acidic wash protonates the quinoline, making it water-soluble and allowing for its extraction from the organic phase containing the desired product.
Q4: In which solvents are this compound coupling reactions typically performed?
A4: this compound coupling reactions are commonly carried out in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The choice of solvent can influence the reaction rate and solubility of the starting materials and product.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. - Ensure an equimolar or slight excess of this compound is used. |
| Steric Hindrance | - For sterically hindered amino acids or amines, consider increasing the reaction temperature moderately (e.g., to 40-50°C).[6] However, be mindful that this could potentially increase the risk of side reactions. - Switching to a solvent with a higher boiling point, such as NMP, might be beneficial for difficult couplings.[6] |
| Degraded Reagent | - this compound can be sensitive to moisture. Ensure it has been stored properly in a cool, dry place. Using a fresh bottle of the reagent is advisable if degradation is suspected. |
| Precipitation of Starting Materials or Product | - Ensure that all starting materials are fully dissolved in the chosen solvent. If precipitation occurs during the reaction, consider using a different solvent or increasing the solvent volume. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Residual Quinoline | - Ensure the acidic wash during work-up is thorough. Perform multiple washes with dilute HCl to effectively remove the quinoline byproduct. |
| Unreacted Starting Materials | - Optimize the stoichiometry of your reactants. A slight excess of the less expensive or more readily available starting material can sometimes drive the reaction to completion. - For purification, flash column chromatography is typically effective in separating the product from unreacted starting materials. |
| Racemization | - Although this compound is known to suppress racemization, this can still occur, especially with sensitive amino acids like histidine or cysteine.[7] - Avoid excessively high reaction temperatures or prolonged reaction times. - Ensure that the reaction environment is not overly basic.[8] |
| Side Reactions | - For amino acids with reactive side chains (e.g., Lys, Asp, Glu), ensure that appropriate protecting groups are used. |
Data Presentation
Table 1: Comparison of Coupling Reagents in the Synthesis of a Model Dipeptide
| Coupling Reagent | Additive | Base | Yield (%) | Purity/Racemization | Reference |
| This compound | - | - | High | Minimal racemization | [3][4] |
| HATU | HOAt | DIPEA | ~99 | Low racemization | [9] |
| HBTU | HOBt | DIPEA | ~95-98 | Low racemization | [9] |
| COMU | - | DIPEA | >99 | Low racemization | [9] |
| DCC | HOBt | - | Variable | Can be prone to racemization and N-acylurea formation | [5] |
Note: Yields and purity are highly dependent on the specific peptide sequence and reaction conditions.
Experimental Protocols
General Protocol for this compound Coupling in Solution Phase
-
Preparation:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.1 equivalents) in an appropriate anhydrous solvent (e.g., DCM, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
-
Addition of this compound:
-
To the stirred solution, add this compound (1.0-1.2 equivalents) portion-wise at room temperature.
-
-
Reaction:
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically a few hours to overnight).
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (to remove quinoline), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the pure coupled product.
-
Visualizations
Caption: Reaction mechanism of this compound coupling.
Caption: Troubleshooting workflow for low purity.
References
- 1. reddit.com [reddit.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: EEDQ vs. DCC for Peptide Synthesis Efficiency
In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and overall success. For researchers, scientists, and drug development professionals, understanding the nuances of these reagents is paramount. This guide provides an objective comparison of two widely used coupling reagents: 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) and N,N'-Dicyclohexylcarbodiimide (DCC), with a focus on their efficiency, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Performance Metrics
This compound and DCC are both carboxylic acid activators that facilitate the formation of an amide bond between two amino acids. However, they differ significantly in their mechanism, side-product profile, and handling requirements.
| Feature | This compound (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) | DCC (N,N'-Dicyclohexylcarbodiimide) |
| Mechanism | Forms a reactive mixed anhydride or activated ester intermediate. | Forms a highly reactive O-acylisourea intermediate. |
| Racemization | Known for its ability to suppress racemization.[1][2] | Prone to racemization, often requiring additives like HOBt.[3][4] |
| Byproducts | Quinoline, ethanol, and carbon dioxide. Generally soluble and removed during workup. | Dicyclohexylurea (DCU), an insoluble precipitate in many organic solvents. |
| Solubility | Soluble in common organic solvents.[2] | Soluble in many organic solvents like DCM and DMF.[5] |
| Handling | Generally straightforward to handle. | Can be a sensitizer and requires careful handling.[3] |
| Applications | Suitable for both solution-phase and solid-phase peptide synthesis.[1][2] | Widely used in solution-phase synthesis; less ideal for solid-phase due to DCU precipitation.[3] |
Quantitative Performance Comparison
Direct comparative studies under identical conditions are limited in the literature. However, existing data provides valuable insights into the relative performance of this compound and DCC.
Table 1: Comparative Yield and Racemization Data
| Coupling Reagent | Peptide Synthesized | Yield of L-dipeptide | Reference |
| This compound | N-benzoyl-L-leucylglycine ethyl ester | 95.0% ± 0.1% | [6] |
| DCC with HOSu | N-benzoyl-L-leucylglycine ethyl ester | 91.1% ± 0.1% | [6] |
This data suggests that this compound can offer a higher yield of the desired stereoisomer compared to DCC, even when an additive like HOSu is used with DCC to suppress racemization.
Reaction Mechanisms and Pathways
The efficiency and side-product profile of each reagent are dictated by their distinct reaction mechanisms.
This compound Coupling Pathway
This compound activates the carboxylic acid of an N-protected amino acid to form a reactive mixed anhydride intermediate. This intermediate then readily reacts with the amino group of another amino acid to form the peptide bond.[1]
References
A Head-to-Head Battle for Amide Bond Formation: EEDQ vs. EDC/NHS
For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of chemical synthesis. From peptide synthesis to the creation of small molecule drugs and bioconjugates, the choice of coupling reagent is a critical decision that can significantly impact reaction yield, purity, and the overall success of a synthetic strategy. This guide provides an in-depth, objective comparison of two widely used coupling agents: N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) and the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with N-hydroxysuccinimide (EDC/NHS).
At a Glance: Key Differences
| Feature | This compound | EDC/NHS |
| Mechanism | Forms a mixed carbonic anhydride intermediate. | Forms a highly reactive O-acylisourea intermediate, stabilized by NHS as an NHS-ester. |
| Byproducts | Quinoline, ethanol, and carbon dioxide. | Water-soluble urea derivative. |
| Racemization | Generally reported to have a lower propensity for racemization.[1][2] | Risk of racemization, particularly without an additive like NHS or HOBt.[3] |
| Reaction Conditions | Typically a one-pot reaction, often without the need for a base.[4] | Often a two-step process with distinct optimal pH ranges for activation and coupling.[5] |
| Workup | Byproducts are generally volatile or can be removed by an acidic wash.[4] | Water-soluble urea byproduct is easily removed with aqueous workup.[3] |
| Handling | Solid reagent, relatively stable. | EDC is moisture-sensitive and should be stored under desiccated conditions.[6] |
Delving into the Chemistry: Reaction Mechanisms
Understanding the underlying mechanisms of these coupling reagents is crucial for optimizing reaction conditions and troubleshooting potential issues.
This compound: The Mixed Anhydride Pathway
This compound facilitates amide bond formation through the in-situ generation of a mixed carbonic anhydride of the carboxylic acid. This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond. The byproducts of this reaction are quinoline, ethanol, and carbon dioxide, which are often easily removed during workup.[4]
EDC/NHS: The O-Acylisourea and NHS-Ester Pathway
The EDC/NHS system operates through a two-step mechanism. Initially, EDC reacts with the carboxylic acid to form a highly reactive and unstable O-acylisourea intermediate.[7] This intermediate is prone to hydrolysis and rearrangement into an unreactive N-acylurea byproduct. The addition of NHS mitigates these side reactions by converting the O-acylisourea into a more stable, yet still reactive, NHS-ester. This NHS-ester can then efficiently react with a primary amine to form the stable amide bond.[8]
References
- 1. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
EEDQ vs. HATU: A Comparative Guide for Peptide Coupling Reagents
For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a critical step in peptide synthesis, directly impacting yield, purity, and the stereochemical integrity of the final peptide. This guide provides an objective comparison of two widely used coupling reagents: 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU).
This comparison delves into their mechanisms of action, performance data, and experimental protocols to assist in making an informed decision for your specific synthetic needs.
At a Glance: Key Differences
| Feature | This compound | HATU |
| Reagent Type | Quinoline-based | Uronium salt-based |
| Activation Mechanism | Forms a reactive mixed anhydride intermediate. | Forms a highly reactive OAt-active ester. |
| Requirement for Tertiary Base | No | Yes (e.g., DIPEA, TEA) |
| Racemization Suppression | High, due to a unique reaction pathway.[1] | Generally low, but can be influenced by the base. |
| Reaction Speed | Slower formation of the active intermediate.[2] | Rapid reaction kinetics.[3] |
| Byproducts | Quinoline derivatives, ethanol, CO2 | Tetramethylurea, HOAt |
| Side Reactions | Generally low | Potential for guanidinylation of the N-terminus if used in excess.[4] |
Performance Comparison
While direct head-to-head comparative studies with extensive quantitative data are limited, the available information and established use of both reagents allow for a qualitative and semi-quantitative assessment.
Racemization Suppression
A significant advantage of this compound is its ability to suppress racemization during peptide bond formation.[1] Its unique structure and reaction pathway lead to the formation of intermediates that are less prone to epimerization, thus preserving the stereochemical integrity of the amino acid residues.[1] In one study, this compound was the only reagent among those tested that mediated the coupling of 3,5-dinitrobenzoyl-Leu-OH to 3-aminopropyl-silica with a negligible level of racemization.[2]
HATU is also known for its ability to minimize racemization, which is attributed to the formation of the highly reactive OAt-active ester that promotes rapid coupling, reducing the time for the activated amino acid to epimerize.[3][4] However, the choice and amount of the tertiary base used with HATU can influence the extent of racemization.[4]
Coupling Efficiency, Yield, and Purity
HATU is widely recognized for its high coupling efficiency and rapid reaction kinetics, often leading to high yields and purity, even in challenging syntheses.[3][5] For the synthesis of the 65-74 fragment of the acyl carrier protein (ACP), HATU provided a crude peptide purity of 83.63%.[6]
This compound is also effective in promoting peptide bond formation with good yields and high purity. However, the formation of the active anhydride intermediate with this compound is reportedly slower than the active ester formation with HATU.[2]
Here is a summary of available quantitative data:
| Coupling Reagent | Peptide Sequence | Purity (%) | Yield (%) | Racemization (%) | Reference |
| HATU | Acyl Carrier Protein (65-74) | 83.63 | - | - | [6] |
| HATU | Phe-Val-tLeu | >99 | 93 | - | [3] |
| This compound | Acyl-L-amino acid anilides | - | Good | Partial in one case | [7] |
Reaction Mechanisms
Understanding the mechanism of action for each reagent is crucial for optimizing reaction conditions and troubleshooting potential issues.
This compound Mechanism
This compound activates the carboxyl group of an N-protected amino acid to form a mixed carbonic anhydride intermediate. This reactive intermediate is then attacked by the amino group of the second amino acid to form the peptide bond, releasing quinoline, ethanol, and carbon dioxide as byproducts. A key advantage of this mechanism is that it does not require the presence of a tertiary base, which can sometimes contribute to side reactions and racemization.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to Racemization in Peptide Synthesis: EEDQ vs. Other Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acids is paramount in the synthesis of peptides, as racemization can significantly impact the final product's biological activity and therapeutic efficacy. The choice of coupling agent is a critical factor in mitigating this undesirable side reaction. This guide provides an objective comparison of N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) with other commonly used coupling agents, focusing on their propensity to induce racemization. The information is supported by experimental data to facilitate an informed selection of reagents for peptide synthesis.
Understanding Racemization in Peptide Synthesis
Racemization is the process by which a pure enantiomer of a chiral amino acid is converted into a mixture of both its L- and D-isomers during the peptide coupling reaction. This loss of stereochemical purity occurs primarily through two mechanisms: the formation of an oxazolone intermediate and direct enolization. The oxazolone pathway is the most common, where the activated carboxyl group of the N-protected amino acid cyclizes. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality.
Factors that influence the extent of racemization include the structure of the amino acid, the nature of the protecting groups, the type of coupling agent and any additives, the base used, solvent polarity, and reaction temperature.
Quantitative Comparison of Racemization Levels
The following table summarizes the percentage of racemization observed with this compound and other coupling agents under various experimental conditions. It is important to note that direct comparison can be challenging as the extent of racemization is highly dependent on the specific peptide sequence and reaction conditions.
| Coupling Reagent/Method | Model Reaction/Peptide | Racemization (%) | Reference |
| This compound | Young Test (Bz-L-Leu + Gly-OEt) | 10.7 | [1] |
| DCC/HOBt | Young Test (Bz-L-Leu + Gly-OEt) | 10.7 | [1] |
| BOP-Cl | Young Test (Bz-L-Leu + Gly-OEt) | Not specified, but compared | |
| HATU/NMM | Fmoc-L-Ser(tBu)-OH + L-Leu-OtBu | Noticeable | [2] |
| DIC/Oxyma | Fmoc-L-Cys(Trt)-OH + L-Leu-OtBu | Negligible | [2] |
| DIC/Oxyma | Fmoc-L-His(Trt)-OH + L-Leu-OtBu | 1.8 | [2] |
| HBTU | General use | Low, reduced with HOBt | [3][4] |
| TBTU | General use | Low, reduced with HOBt | [3][4] |
| HATU | General use | Less epimerization than HBTU | [3] |
| COMU | Synthesis of H-Phg-Phe-NH2 | Low | [5] |
Note: The Young test is a classic method for evaluating racemization in peptide coupling. Modern methods often involve the synthesis of specific "difficult" sequences that are more prone to racemization.
Experimental Protocols
Accurate determination of racemization is crucial for comparing coupling agents. The following are detailed methodologies for commonly employed racemization detection experiments.
Protocol 1: Racemization Analysis using the Young Test
The Young test is a widely used method to quantify the extent of racemization during a peptide coupling reaction.
1. Materials:
- N-Benzoyl-L-leucine (Bz-L-Leu)
- Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
- Triethylamine (NEt3) or N-methylmorpholine (NMM)
- Coupling agent (e.g., this compound, DCC/HOBt)
- Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
- Ethyl acetate
- 1N HCl, saturated NaHCO3 solution, brine
- Anhydrous MgSO4
- Polarimeter
2. Procedure:
- Dissolve Bz-L-Leu (1 mmol) and H-Gly-OEt·HCl (1 mmol) in the chosen solvent (20 mL).
- Add the base (1 mmol) to neutralize the hydrochloride.
- Add the coupling agent (1.1 mmol).
- Stir the reaction mixture at room temperature for the desired time (e.g., 24 hours).
- Quench the reaction and perform a standard aqueous workup: wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
- Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure.
- Measure the specific rotation of the crude N-benzoyl-leucyl-glycine ethyl ester product using a polarimeter.
- The percentage of racemization is calculated based on the deviation of the observed specific rotation from the specific rotation of the pure L-enantiomer.
Protocol 2: Quantification of Racemization by Chiral HPLC Analysis of Diastereomeric Peptides
This method involves the direct analysis of the crude peptide product by chiral High-Performance Liquid Chromatography (HPLC) to separate and quantify the desired L-L diastereomer from the undesired D-L diastereomer.
1. Materials:
- Crude peptide sample from the coupling reaction
- Chiral HPLC column (e.g., Pirkle-type, cyclodextrin-based)
- HPLC grade solvents for the mobile phase (e.g., hexane, isopropanol, acetonitrile)
- Standards of the pure L-L and D-L diastereomers (if available)
2. Procedure:
- Dissolve a small amount of the crude peptide in the mobile phase.
- Inject the sample onto the chiral HPLC column.
- Elute the diastereomers using an isocratic or gradient mobile phase. The optimal mobile phase composition and flow rate should be determined empirically.
- Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).
- Identify the peaks corresponding to the L-L and D-L diastereomers based on the retention times of the standards or by comparing with a reaction known to produce a higher level of the D-L isomer.
- Integrate the peak areas of the L-L and D-L diastereomers.
- Calculate the percentage of racemization as: (% Racemization) = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100.
Protocol 3: Racemization Analysis by Marfey's Method
Marfey's method is a sensitive technique that involves the derivatization of the amino acids obtained after peptide hydrolysis with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). The resulting diastereomers are then separated and quantified by reversed-phase HPLC.
1. Materials:
- Peptide sample (~0.1-0.5 mg)
- 6 M HCl
- Marfey's reagent (1% w/v in acetone)
- 1 M Sodium bicarbonate (NaHCO3)
- 2 M HCl
- HPLC grade acetonitrile and water
- Trifluoroacetic acid (TFA)
- C18 reversed-phase HPLC column
2. Procedure:
- Peptide Hydrolysis:
- Place the peptide sample in a hydrolysis tube.
- Add 1 mL of 6 M HCl.
- Seal the tube and heat at 110°C for 24 hours.
- Evaporate the HCl to dryness under vacuum.
- Redissolve the amino acid residue in 50 µL of water.
- Derivatization:
- To the dissolved hydrolysate, add 100 µL of 1% Marfey's reagent solution and 20 µL of 1 M NaHCO3.
- Incubate the mixture at 40°C for 1 hour.
- Stop the reaction by adding 10 µL of 2 M HCl.
- HPLC Analysis:
- Dilute the sample with the mobile phase.
- Inject the sample onto a C18 column.
- Elute the diastereomeric derivatives using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 10-60% acetonitrile over 30 minutes.
- Monitor the elution at 340 nm.
- The L-amino acid derivatives typically elute before the D-amino acid derivatives.
- Calculate the percentage of the D-isomer for each amino acid based on the integrated peak areas.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key chemical pathway and a general experimental workflow.
Caption: Primary mechanisms of racemization during peptide coupling.
Caption: General workflow for comparing racemization of coupling agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Showdown: EEDQ vs. PyBOP in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly impacts yield, purity, and overall cost-effectiveness. This guide provides a comprehensive comparison of two widely used coupling reagents: the classic N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) and the popular phosphonium salt-based reagent, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).
This in-depth analysis, supported by experimental data and detailed protocols, will equip you to make an informed decision for your specific synthetic needs, whether you are working on routine peptide synthesis, tackling challenging sequences, or scaling up for drug development.
At a Glance: Key Performance Indicators
| Performance Metric | This compound | PyBOP | Key Insights |
| Coupling Efficiency | Moderate to high, sequence-dependent. | High, particularly for standard and some difficult sequences. | In a comparative study for the synthesis of peptidoglycan monomers, the efficiency was found to be PyBOP > this compound.[1] |
| Racemization | Generally low, as it promotes the formation of intermediates less prone to epimerization.[2] | Low risk of racemization, a well-established feature. | Both reagents are designed to minimize racemization, a critical factor for biologically active peptides. |
| Reaction Kinetics | Formation of the active intermediate can be slow, but it is consumed rapidly.[3] | Coupling reactions are rapid, often nearing completion within minutes.[4] | PyBOP generally offers faster reaction times, which can be advantageous in automated synthesis. |
| Byproducts | Quinoline and ethanol, which are removable by acidic aqueous wash.[2] | Tris(pyrrolidin-1-yl)phosphine oxide, which is generally water-soluble and considered more benign than the carcinogenic HMPA from its predecessor, BOP.[5][6] | Both reagents offer byproducts that are relatively easy to remove, simplifying purification. |
| Cost | Considered an inexpensive and widely used reagent.[2] | More expensive than this compound.[7] | This compound presents a more cost-effective option for large-scale synthesis of less complex peptides. |
| Handling & Safety | Has some toxicity and should be handled with appropriate personal protective equipment in a well-ventilated area. | A potential explosive, as indicated by thermal hazard analysis.[8] It is a safer alternative to the carcinogenic BOP reagent.[5] | Both reagents require careful handling according to safety data sheets. |
Delving into the Chemistry: Mechanism of Action
The efficacy of a coupling reagent is intrinsically linked to its mechanism of action. This compound and PyBOP employ distinct pathways to activate the carboxylic acid for amide bond formation.
This compound's Mixed Anhydride Pathway
This compound functions by reacting with a carboxylic acid to form a mixed anhydride intermediate. This activated species is then susceptible to nucleophilic attack by the amine component, leading to the formation of the peptide bond. A notable advantage of this mechanism is that it does not require the presence of a tertiary base.[3]
PyBOP's Active Ester Pathway
PyBOP, a phosphonium salt-based reagent, activates the carboxylic acid through the formation of a highly reactive O-acylisourea intermediate in the presence of a base. This intermediate then rapidly converts to a more stable HOBt (1-hydroxybenzotriazole) active ester, which is highly susceptible to nucleophilic attack by the amine, forming the peptide bond.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. PyBOP - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
EEDQ in the Crucible: A Comparative Guide to Coupling Sensitive Amino Acids
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of coupling reagent is paramount, particularly when dealing with sensitive amino acids prone to racemization and other side reactions. This guide provides an objective comparison of N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) against other common coupling reagents, supported by available experimental data, to facilitate informed decisions in this critical step of peptide and drug development.
The formation of the peptide bond is the cornerstone of peptide synthesis. The ideal coupling reagent should facilitate this reaction with high efficiency and yield, while minimizing undesirable side reactions, most notably the loss of stereochemical integrity through racemization.[1] this compound, a reagent developed in 1967, continues to be a valuable tool in the peptide chemist's arsenal due to its unique mechanism and favorable properties in specific applications.[1]
Performance of this compound in Peptide Coupling
This compound activates the carboxyl group of an amino acid, preparing it for nucleophilic attack by the amino group of another.[1] This process typically involves the formation of a reactive intermediate, such as an activated ester or a mixed anhydride derivative.[1] A key advantage of this compound's mechanism is its ability to suppress racemization during peptide bond formation.[1] Its unique structure and reaction pathway promote the formation of intermediates that are less prone to epimerization, thereby preserving the stereochemical integrity of the amino acid residues.[1]
Comparison with Other Coupling Reagents
While this compound offers distinct advantages, a variety of other coupling reagents are widely used, each with its own set of strengths and weaknesses. The most common alternatives include aminium/uronium salts like HATU and HBTU, and carbodiimides such as DIC, often used in conjunction with additives like HOBt.
| Coupling Reagent | Class | Typical Yield | Racemization Suppression | Key Considerations |
| This compound | Quinoline derivative | Good to High | Excellent | Does not require a tertiary base; slower reaction rates compared to onium salts.[1] |
| HATU | Aminium/Uronium Salt | Very High | Very Good | Highly efficient, especially for hindered couplings; can be more expensive. |
| HBTU | Aminium/Uronium Salt | High | Good | A reliable and cost-effective option for routine couplings. |
| DIC/HOBt | Carbodiimide/Additive | Good to High | Good | Cost-effective; DIC is used in solid-phase synthesis as the urea byproduct is soluble.[2] |
Experimental Data: A Closer Look
Direct, side-by-side quantitative comparisons of this compound with other reagents across a range of sensitive amino acids are not always readily available in a single study. However, by compiling data from various sources, a clearer picture of its performance emerges.
One notable example highlights the efficacy of this compound in minimizing racemization. In the coupling of 3,5-dinitrobenzoyl-Leu-OH to 3-aminopropyl-silica, this compound was the only reagent among those tested that mediated the reaction with a negligible level of concomitant racemization.[1]
For sterically hindered amino acids, which present a significant challenge in peptide synthesis, various methods have been explored. While traditional carbodiimide methods often result in low yields, more advanced reagents have shown greater success.[3] For instance, coupling of N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles with sterically hindered amino acids has been reported to provide yields ranging from 41-95% with complete retention of chirality.[3] Although specific comparative data with this compound in these exact contexts is limited, its known propensity for low racemization makes it a strong candidate for such challenging couplings.
Experimental Protocols
To facilitate the comparative evaluation of this compound, a general experimental protocol for peptide coupling is provided below. This can be adapted for both solution-phase and solid-phase synthesis.
General Protocol for Peptide Coupling using this compound (Solution-Phase)
Materials:
-
N-protected amino acid
-
C-protected amino acid (or peptide) with a free amino group
-
This compound (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Stirring apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the N-protected amino acid (1 equivalent) in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add the C-protected amino acid (or peptide) with a free amino group (1 equivalent) to the solution.
-
Add this compound (1.1 equivalents) to the reaction mixture with stirring.
-
Allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to overnight, depending on the specific amino acids being coupled.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude peptide is then purified using standard techniques such as column chromatography or recrystallization.
Note: Unlike many other coupling methods, the use of a tertiary base is generally not required with this compound.[1]
Visualizing the Process
To better understand the workflow and decision-making process in peptide synthesis, the following diagrams are provided.
Caption: A simplified workflow for a typical peptide coupling reaction.
Caption: Key factors influencing the selection of a peptide coupling reagent.
Conclusion
This compound remains a highly relevant and effective coupling reagent, particularly when the suppression of racemization is a primary concern. While modern onium salt-based reagents like HATU may offer faster reaction times and higher yields in some cases, this compound's performance with sensitive amino acids, coupled with its ease of use (no base required), ensures its continued place in the peptide synthesis toolkit. For researchers and developers, a careful consideration of the specific amino acid sequence, the potential for side reactions, and the desired final product purity should guide the selection of the optimal coupling strategy.
References
A Comparative Guide to Analytical Methods for Validating EEDQ Reaction Completion
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in the realm of peptide and amide bond formation, ensuring the completion of a reaction is paramount. The coupling reagent N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is a widely used tool for its efficiency in forming amide bonds. This guide provides an objective comparison of common analytical methods—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the validation of this compound-mediated reaction completion. Experimental data and detailed protocols are provided to assist in method selection and implementation.
The this compound Coupling Reaction
This compound facilitates the formation of an amide bond between a carboxylic acid and an amine. The reaction proceeds through the formation of a mixed carbonic anhydride intermediate, which is then susceptible to nucleophilic attack by the amine. Monitoring the consumption of the starting materials and the formation of the amide product and byproducts is crucial for reaction optimization and endpoint determination.
Comparative Analysis of Analytical Methods
The choice of an analytical method to monitor an this compound-mediated reaction depends on several factors, including the desired level of quantification, the need for real-time monitoring, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, Quantitative NMR (qNMR), and in-situ FTIR for this application.
| Feature | HPLC-UV | Quantitative NMR (qNMR) | In-situ FTIR |
| Principle | Separation by polarity, detection by UV absorbance | Nuclear spin resonance in a magnetic field | Vibrational transitions of molecules |
| Primary Use | Quantitative analysis of reactants, products, and byproducts | Structural elucidation and quantitative analysis | Real-time, qualitative and semi-quantitative monitoring |
| Sensitivity | High (ng to µg range) | Moderate (mg range) | Moderate to low |
| Precision (RSD) | Excellent (<2%) | Good (1-5%) | Fair (5-10%) |
| Analysis Time | 15-30 minutes per sample | 5-15 minutes per sample | Real-time (spectra every <1 min) |
| Sample Prep. | Dilution, filtration | Dissolution in deuterated solvent, addition of internal standard | None for in-situ probe |
| Cost | Moderate | High | Moderate |
| Strengths | High sensitivity, excellent for purity determination, established validation protocols[1][2][3] | Provides structural information, no need for chromophores, primary quantitative method[4][5][6] | Real-time reaction kinetics, no sample workup needed[7][8][9] |
| Limitations | Requires chromophores for UV detection, destructive | Lower sensitivity, requires deuterated solvents, potential for signal overlap | Less sensitive, challenging for complex mixtures, spectral overlap can be an issue |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for each analytical technique.
HPLC-UV Method for Quantitative Analysis
This method is ideal for determining the final conversion and purity of the reaction mixture.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
3. Sample Preparation:
-
At desired time points, quench a small aliquot (e.g., 10 µL) of the reaction mixture with an appropriate solvent (e.g., 1 mL of 50:50 acetonitrile/water).
-
Filter the sample through a 0.22 µm syringe filter.
4. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 254 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Identify peaks corresponding to the starting materials (carboxylic acid and amine), the product (amide), and any byproducts by comparing retention times with authentic standards.
-
Calculate the percentage conversion by integrating the peak areas of the starting material and product.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR provides both structural confirmation and quantification of the reaction components.[4][5][6]
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, maleic acid) with a known concentration and a resonance that does not overlap with other signals.
3. Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a known volume of deuterated solvent containing the internal standard.
4. NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 64).
5. Data Analysis:
-
Integrate the well-resolved signals of the starting materials, product, and the internal standard.
-
Calculate the concentration of each species relative to the internal standard using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * Concentration_IS
In-situ FTIR Spectroscopy for Real-Time Monitoring
This technique allows for the continuous monitoring of the reaction progress without the need for sampling.[7][8][9]
1. Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe.
2. Experimental Setup:
-
Set up the reaction in a vessel that can accommodate the in-situ FTIR probe.
-
Insert the probe into the reaction mixture, ensuring the ATR crystal is fully submerged.
3. Data Acquisition:
-
Collect a background spectrum of the initial reaction mixture before the addition of this compound.
-
Initiate the reaction by adding this compound.
-
Collect spectra at regular intervals (e.g., every 30 seconds) throughout the course of the reaction.
4. Data Analysis:
-
Identify the characteristic vibrational bands for the starting materials and the product. For example:
-
Carboxylic acid C=O stretch (~1700-1725 cm⁻¹)
-
Amide I band (C=O stretch) of the product (~1630-1680 cm⁻¹)
-
-
Plot the absorbance of these characteristic peaks over time to generate a reaction profile. The disappearance of the carboxylic acid peak and the appearance of the amide peak indicate reaction progress.
Visualizing Workflows and Mechanisms
To further clarify the processes, the following diagrams illustrate the analytical workflow and the this compound reaction mechanism.
Caption: Workflow for this compound reaction validation.
Caption: this compound reaction mechanism overview.
Conclusion
The validation of this compound reaction completion can be effectively achieved using HPLC-UV, qNMR, and in-situ FTIR spectroscopy. HPLC-UV offers high sensitivity and is ideal for final purity assessment. qNMR provides excellent structural information and is a primary method for quantification. In-situ FTIR is unparalleled for real-time kinetic monitoring. The selection of the most appropriate method will depend on the specific requirements of the research, including the need for quantitative accuracy, real-time data, and the availability of instrumentation. By employing the detailed protocols and understanding the comparative advantages of each technique, researchers can confidently validate the completion of their this compound-mediated reactions.
References
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. Analytical Development & Validation | AmbioPharm [ambiopharm.com]
- 3. almacgroup.com [almacgroup.com]
- 4. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edinst.com [edinst.com]
- 9. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]
A Comparative Guide to Mass Spectrometry Analysis of Peptides Synthesized with EEDQ
For researchers, scientists, and drug development professionals, the choice of coupling reagent in peptide synthesis is a critical decision that influences not only the yield and purity of the final product but also its subsequent analysis by mass spectrometry. This guide provides an objective comparison of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) with other common peptide coupling reagents, supported by available data and detailed experimental protocols.
Performance Comparison of Coupling Reagents
This compound is a well-established coupling reagent known for its ability to mediate peptide bond formation with a low risk of racemization.[1] Unlike many other coupling reagents, this compound does not require the addition of a tertiary base, which can simplify reaction conditions and minimize certain side reactions.[1] The primary alternatives to this compound include uronium/aminium salts like HBTU, HATU, and HCTU, as well as carbodiimides such as DCC and DIC. While comprehensive, direct quantitative comparisons of this compound with all modern coupling reagents are not extensively documented in single studies, the available literature allows for a qualitative and semi-quantitative assessment.
| Feature | This compound | HBTU/HATU/HCTU | DIC/DCC |
| Coupling Efficiency | Good to high yields reported. | Generally very high, especially HATU and HCTU, even for difficult sequences.[2][3][4] | Good, but can be slower and may require additives like HOBt to improve efficiency. |
| Racemization Suppression | Excellent. The slow formation of a mixed anhydride intermediate, which is rapidly consumed, minimizes the window for racemization.[1] In some cases, this compound was the only reagent to provide negligible racemization.[1] | Generally low, especially with HATU. However, the basic conditions required can increase the risk of epimerization.[5][6] | Prone to racemization, requiring the use of additives like HOBt or OxymaPure to suppress this side reaction. |
| Side Reactions | By-products (quinoline and ethanol) are generally easy to remove. | Can cause guanidinylation of the N-terminal amino group, terminating the peptide chain.[7] | Formation of insoluble N,N'-dicyclohexylurea (DCU) with DCC can complicate purification in solid-phase synthesis. DIC avoids this issue. |
| Ease of Use | Simple one-step procedure without the need for a base.[1] | Requires the presence of a non-nucleophilic base (e.g., DIPEA). | Straightforward to use, but DCC is not ideal for solid-phase synthesis due to byproduct precipitation. |
| Cost-Effectiveness | Generally considered a cost-effective reagent. | Can be more expensive, particularly HATU.[3] | Generally cost-effective. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and high-quality peptide synthesis and subsequent mass spectrometry analysis.
General Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound
This protocol outlines a general procedure for manual Fmoc-based solid-phase peptide synthesis.
-
Resin Swelling: Place the desired amount of Fmoc-protected Rink Amide resin in a reaction vessel. Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling with this compound:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid in DMF.
-
Add 3 equivalents of this compound to the amino acid solution and mix briefly.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor coupling completion, a Kaiser test can be performed.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the cleavage solution using cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Sample Preparation for Mass Spectrometry
-
Dissolve the purified, lyophilized peptide in an appropriate solvent, typically a mixture of water and acetonitrile with 0.1% formic acid, to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 pmol/µL for analysis by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
Mass Spectrometry Analysis
Mass spectrometry is an essential tool for the characterization of synthetic peptides, providing confirmation of the molecular weight and sequence, as well as identification of impurities.[8][9]
Expected Mass Spectrometry Results
-
Full Scan MS: The full scan mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the desired peptide. Depending on the ionization method (ESI or MALDI), the peptide may be observed as singly or multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺).
-
Impurity Profile: The mass spectrum should be carefully examined for the presence of common synthesis-related impurities, such as:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Truncated sequences: Peptides that have been prematurely terminated.
-
Peptides with remaining protecting groups: Incomplete removal of side-chain protecting groups.
-
Oxidation products: Particularly of methionine residues (+16 Da).
-
Deamidation products: Of asparagine or glutamine residues (+1 Da).
-
Tandem Mass Spectrometry (MS/MS) for Sequence Verification
Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence of the synthesized peptide. Collision-induced dissociation (CID) is a common fragmentation technique that typically results in cleavage of the peptide backbone, generating b- and y-type fragment ions.[10][11] The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for sequence determination. While specific fragmentation patterns can be influenced by the peptide sequence and charge state, the use of this compound as a coupling reagent is not expected to introduce unique or unusual fragmentation pathways compared to peptides synthesized with other standard coupling reagents.
Mandatory Visualizations
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
A Comparative Guide to HPLC Methods for Purity Assessment of EEDQ-Synthesized Peptides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity peptides is paramount for reliable outcomes in research, therapeutic development, and diagnostics. 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) is a widely utilized coupling reagent in both solid-phase and solution-phase peptide synthesis, valued for its ability to facilitate peptide bond formation while suppressing racemization.[1] However, like all chemical syntheses, the process is not perfect and can generate a variety of impurities. Accurate and robust analytical methods are therefore essential to quantify the purity of the target peptide and to identify and characterize any synthesis-related impurities.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides due to its high resolving power and compatibility with volatile, mass spectrometry-friendly mobile phases.[2][3][4] This guide provides a comparative overview of RP-HPLC methods tailored for the purity analysis of peptides synthesized using this compound, offering detailed experimental protocols and data to aid in method selection and optimization.
Understanding Potential Impurities in Peptide Synthesis
The crude product of a solid-phase peptide synthesis (SPPS) contains the desired full-length peptide along with a heterogeneous mixture of impurities.[2] Understanding these potential byproducts is critical for developing an effective HPLC separation method. Common impurities include:
-
Truncated Sequences: Peptides that are missing one or more amino acid residues due to incomplete coupling or deprotection steps.[5][6]
-
Deletion Sequences: Impurities where a single amino acid is missing from within the sequence, often resulting from steric hindrance or insufficient activation during a coupling step.[6][7]
-
Incompletely Deprotected Peptides: Peptides that retain one or more side-chain protecting groups after the final cleavage step.[5][6]
-
Side-Reaction Products: Modifications to the peptide sequence can occur during synthesis or cleavage, such as deamidation (especially of asparagine), oxidation (of methionine), or aspartimide formation.[8][9][10]
-
Reagent-Related Impurities: While this compound is designed to minimize side reactions, residual coupling reagents or their byproducts may be present in the crude mixture.[11]
The goal of the HPLC method is to resolve the main peptide peak from all of these closely related species.
Comparison of RP-HPLC Methods for Peptide Purity Analysis
The separation of peptides by RP-HPLC is primarily based on the hydrophobicity of the molecules.[3] A stationary phase with hydrophobic properties (like C18-modified silica) is used, and peptides are eluted by a gradient of increasing organic solvent concentration. Key parameters can be varied to optimize the separation of a target peptide from its specific impurities.
Below is a comparison of common HPLC column chemistries and mobile phase modifiers used for peptide analysis.
| Parameter | Alternative 1: C18 Column with TFA | Alternative 2: C18 Column with FA | Alternative 3: Phenyl-Hexyl/Cyano Column |
| Stationary Phase | C18 (Octadecylsilane) bonded silica. The most common and retentive phase for peptides up to ~3,000 Da.[4] | C18 bonded silica.[4] | Phenyl-Hexyl or Cyano bonded silica. Less hydrophobic than C18. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in Water. B: 0.1% TFA in Acetonitrile (ACN).[2][5] | A: 0.1% Formic Acid (FA) in Water. B: 0.1% FA in Acetonitrile (ACN). | A: 0.1% TFA or FA in Water. B: 0.1% TFA or FA in Acetonitrile (ACN). |
| Principle | Strong ion-pairing from TFA improves peak shape and resolution.[9] | Weaker ion-pairing effect. FA is preferred for LC-MS applications as it causes less signal suppression than TFA.[9] | Offers different selectivity compared to C18, which can be advantageous for separating critical peak pairs or for very hydrophobic peptides. |
| Advantages | High resolution, sharp peaks, excellent for purity assessment with UV detection.[4][9] | Excellent compatibility with mass spectrometry (MS) for impurity identification.[9] | Can provide better separation for peptides that are poorly resolved on C18 columns due to alternative interactions (e.g., pi-pi interactions with phenyl phase). |
| Disadvantages | Suppresses MS signal, making it difficult to couple directly to a mass spectrometer for peak identification.[9] | May result in broader peaks and lower resolution compared to TFA for some peptides.[9] | Generally less retentive than C18, which may not be ideal for very hydrophilic peptides. |
| Typical Purity Range | Capable of quantifying purity levels from 80% to >98%.[3][5] | Similar to TFA methods, but peak integration can be more challenging if peak shape is poor. | Dependent on the specific peptide and impurities, but generally comparable to C18. |
Experimental Protocols
Here is a representative protocol for the purity analysis of a synthetic peptide by RP-HPLC.
Sample Preparation
-
Solubilization: Accurately weigh approximately 1 mg of the lyophilized peptide and dissolve it in a suitable solvent to a final concentration of 1 mg/mL. A common starting solvent is 0.1% TFA in water or a mixture of water and acetonitrile.[12]
-
Clarification: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any insoluble material.
-
Filtration: Carefully transfer the supernatant to an HPLC vial, optionally filtering through a 0.22 µm syringe filter if particulates are a concern.
HPLC Method Parameters
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size).[13]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[4]
-
Detection: UV absorbance at 214-220 nm (for the peptide backbone) and optionally 280 nm (for aromatic residues like Trp, Tyr).[3][13][14]
-
Column Temperature: 30-45 °C.[12]
-
Injection Volume: 10-20 µL.
Gradient Elution Program
A typical gradient for a 10-30 amino acid peptide is as follows. This should be optimized for each specific peptide.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 40 | 60 |
| 27.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 31.0 | 95 | 5 |
| 35.0 | 95 | 5 |
Data Analysis and Purity Calculation
-
Integration: Integrate the area of all peaks in the chromatogram.
-
Calculation: Peptide purity is calculated as the percentage of the main peak area relative to the total area of all integrated peaks.[12]
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the purity assessment process.
Caption: Workflow from peptide synthesis to HPLC-based purity determination.
References
- 1. nbinno.com [nbinno.com]
- 2. bachem.com [bachem.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. hplc.eu [hplc.eu]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. 合成ペプチドに含まれる不純物 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. agilent.com [agilent.com]
- 10. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 11. bachem.com [bachem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
EEDQ in Peptide Synthesis: A Comparative Guide to Solution-Phase vs. Solid-Phase Methodologies
For researchers, scientists, and drug development professionals, the choice of peptide synthesis methodology is a critical decision that influences project timelines, scalability, and the ultimate purity of the target peptide. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is a well-established coupling reagent utilized in both solution-phase and solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of this compound's performance in these two techniques, supported by available experimental data and detailed experimental protocols.
At a Glance: this compound in Solution-Phase vs. Solid-Phase Synthesis
| Feature | Solution-Phase Synthesis with this compound | Solid-Phase Synthesis with this compound |
| Principle | All reaction steps (coupling, deprotection) are carried out in a homogeneous solution. | The peptide is synthesized on an insoluble polymeric resin, with excess reagents and byproducts removed by washing. |
| Purification | Requires purification of intermediates after each coupling step, often via crystallization or chromatography. | Purification is simplified to washing the resin after each step. Final purification occurs after cleaving the peptide from the resin. |
| Scalability | Generally more suitable for the large-scale synthesis of shorter peptides. | Excellent for laboratory-scale synthesis (milligrams to grams) and amenable to automation. |
| Reaction Time | Can be slower due to the multi-step purification of intermediates. | Generally faster due to the simplified wash steps and potential for automation. |
| Yield | Can achieve high yields, particularly for shorter peptides where purification is manageable. | Yields can be slightly lower per step, but the streamlined process can lead to higher overall yields for longer peptides. |
| Purity | Purity of the final product can be very high due to the purification of intermediates. | The final product is a mixture of the target peptide and deletion or truncated sequences, requiring rigorous final purification. |
| Racemization | This compound is known to effectively suppress racemization during peptide bond formation.[1] | This compound's ability to minimize racemization is also a key advantage in solid-phase synthesis.[1] |
| Byproduct Removal | Byproducts from the this compound reaction (quinoline, ethanol, CO2) are typically removed during workup and purification. | Byproducts are washed away from the resin-bound peptide. |
Quantitative Performance Data
Direct comparative studies of this compound in modern solution-phase versus solid-phase synthesis are limited in recent literature. However, a foundational study by Brown and Williams (1971) compared a polymeric, regenerable form of this compound for solid-phase synthesis with the monomeric this compound in solution-phase for the synthesis of the dipeptide Cbz-Gly-Phe-Val-OMe.
| Coupling Reagent | Synthesis Phase | Product | Yield (%) | Purity (% L-dipeptide) |
| Monomeric this compound | Solution-Phase | Cbz-Gly-Phe-Val-OMe | - | 95.0 ± 0.1 |
| Polymeric this compound | Solid-Phase | Cbz-Gly-Phe-Val-OMe | 83.5 | 91.9 ± 0.7 |
| DCC/HOSu | Solution-Phase | Cbz-Gly-Phe-Val-OMe | - | 91.1 ± 0.1 |
Data sourced from Brown, J., & Williams, R. E. (1971). A Regenerable, Solid-Phase Coupling Reagent for Use in Peptide Synthesis. Canadian Journal of Chemistry, 49(23), 3765–3768.[2]
This data indicates that while the solid-phase application of this compound was slightly less efficient in terms of yield and purity for this specific dipeptide, it still provided results comparable to the widely used DCC/HOSu coupling reagent combination.[2] It is important to note that advancements in resin technology and synthesis protocols may have improved the efficiency of this compound in modern SPPS.
Experimental Protocols
Solution-Phase Synthesis of a Dipeptide using this compound
This protocol describes the synthesis of a generic protected dipeptide (e.g., Z-Ala-Gly-OBn).
Materials:
-
N-α-protected amino acid (e.g., Z-Ala-OH)
-
C-protected amino acid (e.g., H-Gly-OBn)
-
This compound (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve one equivalent of the N-α-protected amino acid (e.g., Z-Ala-OH) and one equivalent of the C-protected amino acid (e.g., H-Gly-OBn) in the chosen anhydrous solvent.
-
Addition of this compound: To the stirred solution, add 1.1 equivalents of this compound.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the specific amino acids.
-
Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with an acidic solution (e.g., 1N HCl) to remove any unreacted amine and quinoline byproduct, followed by a basic solution (e.g., 5% NaHCO3) to remove unreacted carboxylic acid, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield the pure protected dipeptide.
Solid-Phase Synthesis of a Tripeptide using this compound
This protocol outlines the manual synthesis of a generic tripeptide on a pre-loaded Wang resin.
Materials:
-
Fmoc-amino acid pre-loaded Wang resin (e.g., Fmoc-Gly-Wang resin)
-
Fmoc-protected amino acids
-
This compound
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel with a frit
Procedure:
-
Resin Swelling: Place the Fmoc-Gly-Wang resin in the synthesis vessel and swell in DMF for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 20-30 minutes. Drain the solution and repeat the deprotection step once more. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine.
-
Amino Acid Coupling with this compound:
-
In a separate vial, dissolve 2-3 equivalents of the next Fmoc-protected amino acid in DMF.
-
Add 2-3 equivalents of this compound to this solution and mix briefly.
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture at room temperature for 1-4 hours. The completion of the coupling reaction can be monitored using a Kaiser test.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for the next amino acid in the sequence.
-
Final Deprotection: After the final coupling and washing, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the cleavage solution to separate it from the resin beads. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Synthesis Workflows
Caption: Workflow for solution-phase peptide synthesis using this compound.
Caption: Workflow for solid-phase peptide synthesis using this compound.
Conclusion
This compound remains a viable and effective coupling reagent for both solution-phase and solid-phase peptide synthesis, particularly valued for its ability to minimize racemization.
-
Solution-phase synthesis with this compound is well-suited for the large-scale production of shorter peptides where the purification of intermediates is feasible and high purity is paramount.
-
Solid-phase synthesis with this compound offers the advantages of speed and automation, making it a preferred method for the laboratory-scale synthesis of longer peptides, despite the potential for slightly lower yields per step compared to its solution-phase counterpart.
The choice between these methodologies will ultimately depend on the specific requirements of the synthesis, including the target peptide's length, the desired scale of production, and the available resources for purification. While more modern coupling reagents may offer higher efficiency in some cases, this compound's favorable characteristics and long history of use ensure its continued relevance in the field of peptide chemistry.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of EEDQ for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), a widely used coupling reagent in peptide synthesis.
I. Essential Safety and Hazard Information
This compound is classified as a hazardous substance, and it is imperative to handle it with appropriate safety measures.[1][2]
Hazard Classifications:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A properly fitted lab coat
All handling of this compound, including waste preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
II. Quantitative Data and Physical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| CAS Number | 16357-59-8 |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol [3][4] |
| Appearance | White to off-white or pale yellow crystalline powder[5][6] |
| Melting Point | 62-67 °C[3][5] |
| Boiling Point | 125-128 °C at 0.1 mmHg[4][7] |
| Solubility | Insoluble in water. Soluble in chloroform, ethyl acetate, and methanol (slightly).[5] |
| Storage | Store in a cool (2-8°C), dry, and well-ventilated place. Keep container tightly closed and protect from light and moisture.[7][8] |
| Incompatible Materials | Strong oxidizing agents.[1] |
III. Step-by-Step Disposal Protocol
The standard and safest procedure for the disposal of this compound is through a licensed hazardous waste management service. In-laboratory chemical neutralization is not recommended without a validated and peer-reviewed protocol, as incomplete reactions could produce other hazardous byproducts.
Step 1: Waste Segregation
-
Designate a specific waste container exclusively for this compound and this compound-contaminated materials. This prevents accidental mixing with incompatible chemicals.
-
The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure cap).
-
Clearly label the container as "Hazardous Waste: this compound" and include the full chemical name: N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline.
Step 2: Collection of this compound Waste
-
Solid this compound Waste: Carefully place any unused or expired solid this compound into the designated waste container. Use a dedicated spatula or scoop. Avoid generating dust.[4]
-
Contaminated Labware: Dispose of any materials that have come into direct contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, into the same designated solid waste container.
-
Liquid this compound Waste: For solutions containing this compound, use a separate, clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Decontamination of Glassware: Glassware that has contained this compound should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone or ethanol). The resulting rinsate must be collected and disposed of as hazardous liquid waste.
Step 3: Secure Storage of Waste
-
Keep the this compound waste container securely sealed at all times, except when adding waste.
-
Store the container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated, away from heat and incompatible materials like strong oxidizing agents.[1]
-
Ensure the storage area has secondary containment to prevent environmental contamination in case of a spill.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the full chemical name and any other required information from the Safety Data Sheet (SDS).
-
Follow all institutional and regulatory procedures for waste manifest and pickup.
IV. Experimental Workflow for Disposal
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
This guide provides a clear and safe pathway for the disposal of this compound, ensuring the protection of laboratory personnel and the environment. By adhering to these procedural steps, you contribute to a culture of safety and responsibility in scientific research.
References
- 1. fishersci.com [fishersci.com]
- 2. molekula.com [molekula.com]
- 3. innospk.com [innospk.com]
- 4. This compound | CAS 16357-59-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | 16357-59-8 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. parchem.com [parchem.com]
- 8. This compound 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline [en.highfine.com]
Essential Safety and Operational Guide for Handling EEDQ
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCHERS
This document provides comprehensive safety protocols and operational plans for the handling and disposal of N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), a common peptide coupling reagent. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
Health Hazard Information
This compound is a chemical that requires careful handling due to its potential health effects. The primary hazards associated with this compound are:
-
Acute Toxicity : It is harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). A reported intraperitoneal LD50 in mice is 32 mg/kg, indicating significant toxicity.
-
Irritation : this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
-
Sensitization : As with many peptide coupling agents, there is a potential for skin and respiratory sensitization with repeated exposure.
Engineering Controls
To minimize the risk of exposure, all work with this compound, especially when handling the powdered form, must be conducted in a certified chemical fume hood.[3][4] A dedicated balance within a fume hood should be used for weighing the reagent to contain any dust.[3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes. |
| Hand Protection | Nitrile gloves are recommended for incidental splash protection.[5][6] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for situations with a higher risk of aerosol generation. Consult your institution's EHS department. |
Operational Plan: Step-by-Step Handling of this compound
Preparation:
-
Designate a Work Area: All handling of this compound must occur within a designated area of a chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh paper, reaction vessels, etc.) and waste containers are inside the fume hood.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Weighing and Dispensing:
-
Tare Balance: Place a piece of weigh paper on the balance inside the fume hood and tare it.
-
Dispense Solid: Carefully dispense the required amount of this compound onto the weigh paper, avoiding the creation of dust.
-
Transfer to Reaction Vessel: Gently transfer the weighed this compound to the reaction vessel.
-
Immediate Cleanup: Dispose of the used weigh paper in a designated solid waste container within the fume hood.
Use in Reaction:
-
Add Solvents/Reagents: Slowly add solvents and other reagents to the reaction vessel containing this compound.
-
Maintain Containment: Keep the reaction vessel capped or covered as much as possible during the reaction.
Work Area Decontamination:
-
Wipe Down Surfaces: After handling is complete, decontaminate all surfaces within the fume hood that may have come into contact with this compound. Use a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[7]
-
Dispose of Cleaning Materials: All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.
Disposal Plan: Step-by-Step Waste Management for this compound
Waste Segregation:
-
Solid Waste: This includes contaminated gloves, weigh paper, pipette tips, and any other solid materials that have come into contact with this compound.
-
Liquid Waste: This includes any reaction mixtures, quenched solutions, and solvent rinses containing this compound.
-
Empty Containers: The original this compound container.
Disposal Procedures:
-
Solid Waste:
-
Collect all solid waste in a clearly labeled, sealed plastic bag or a designated solid waste container within the fume hood.
-
The label should read "Hazardous Waste" and include the chemical name "this compound".
-
When the container is full, arrange for pickup by your institution's environmental health and safety (EHS) department.
-
-
Liquid Waste:
-
Collect all liquid waste in a compatible, sealed, and labeled hazardous waste container.
-
The label must clearly state "Hazardous Waste," list all chemical constituents (including solvents), and their approximate concentrations.
-
Store the liquid waste container in a designated satellite accumulation area until it is collected by EHS.
-
-
Empty this compound Containers:
-
Once the container is empty (no more than 3% by weight of the original contents remaining), deface the original label.[8]
-
Write "EMPTY" on the container.[9]
-
Dispose of the empty container in accordance with your institution's specific guidelines for empty chemical containers. Some institutions may require a triple rinse, with the rinsate collected as hazardous waste.[9][10]
-
Quantitative Data for this compound
| Property | Value |
| CAS Number | 16357-59-8 |
| Molecular Formula | C14H17NO3 |
| Molecular Weight | 247.29 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 62-67 °C |
| Intraperitoneal LD50 (mouse) | 32 mg/kg |
Visual Workflow for Safe Handling and Disposal of this compound
References
- 1. chembk.com [chembk.com]
- 2. molekula.com [molekula.com]
- 3. 2-ETHYOXY-1-ETHOXYCARBONYL-1,2-DIHYDROQUINOLINE (this compound) [chemicalbook.com]
- 4. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 5. gloves.com [gloves.com]
- 6. soscleanroom.com [soscleanroom.com]
- 7. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 8. csn.edu [csn.edu]
- 9. mlienvironmental.com [mlienvironmental.com]
- 10. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
